molecular formula C19H30N2O5 B051195 (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate CAS No. 82689-20-1

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Cat. No.: B051195
CAS No.: 82689-20-1
M. Wt: 366.5 g/mol
InChI Key: MLAPMZGXJGUYNO-INIZCTEOSA-N
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Description

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate (CAS 122477-82-1) is a chiral, multifunctional chemical building block of significant value in synthetic and medicinal chemistry research. With a molecular formula of C19H30N2O5 and a molecular weight of 366.458 g/mol, this compound features a C6 hydroxyhexane spine where the 1,5-diamine functionality is selectively protected with a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) group, while the terminal 6-position is a free hydroxyl group . This specific protection scheme allows researchers to perform selective deprotection and functionalization, making the compound a versatile precursor. Its primary research application is serving as a key intermediate in the asymmetric synthesis of complex molecules, including the preparation of N-protected α-methylamines from amino acids . The compound's structure, featuring a vicinal diamine motif, aligns with the design of advanced multifunctional scavengers and inhibitors. For instance, similar diamine-based hybrids are investigated for their capacity to trap reactive carbonyl species (RCS), which are implicated in the formation of neurotoxic advanced glycation endproducts (AGEs) in pathological conditions such as Alzheimer's disease . Furthermore, its scaffold is highly relevant in the development of protease inhibitors, which are critical for researching treatments for viral infections and other diseases . The presence of orthogonal protecting groups (Boc and Cbz) offers excellent synthetic flexibility for constructing oligopeptides, dendronized polymers, and other sophisticated architectures in drug discovery programs . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material following safe laboratory practices.

Properties

IUPAC Name

benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPMZGXJGUYNO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448233
Record name Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate
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Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82689-20-1
Record name Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82689-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 82689-20-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as Boc-Lys(Cbz)-ol, is a pivotal bifunctional molecule extensively utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring orthogonally protected amine groups and a primary alcohol, makes it a versatile building block, particularly in the synthesis of complex molecules such as peptide mimics and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allow for selective deprotection and subsequent functionalization, enabling the stepwise construction of intricate molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Boc-Lys(Cbz)-ol)N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH)
CAS Number 82689-20-1[1]2389-45-9
Molecular Formula C₁₉H₃₀N₂O₅C₁₉H₂₈N₂O₆
Molecular Weight 366.45 g/mol (calculated)380.44 g/mol
Appearance Expected to be a solid or oilWhite to off-white solid
Solubility Expected to be soluble in organic solvents like THF, DCM, and alcoholsSoluble in organic solvents
Melting Point Not availableData not consistently reported

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid precursor, N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH). A general and effective method involves the formation of a mixed anhydride followed by reduction with a hydride reagent.

Synthesis of the Precursor: N-α-Boc-N-ε-Cbz-L-lysine

The precursor is synthesized from L-lysine by orthogonal protection of the two amine groups. The ε-amino group is first protected with the Cbz group, followed by the protection of the α-amino group with the Boc group. This ensures regioselectivity and allows for differential deprotection in subsequent synthetic steps.

Reduction of N-α-Boc-N-ε-Cbz-L-lysine to this compound

The following protocol is a general procedure for the reduction of N-protected amino acids to their corresponding alcohols and can be adapted for the synthesis of the target compound.[2]

Experimental Protocol:

  • Mixed Anhydride Formation:

    • Dissolve N-α-Boc-N-ε-Cbz-L-lysine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -15°C in an ice-salt bath.

    • Add N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) dropwise while maintaining the temperature.

    • Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise above -10°C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to allow for the complete formation of the mixed anhydride.

  • Reduction:

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water.

    • Cool the sodium borohydride solution to 0°C.

    • Slowly add the mixed anhydride solution to the cold sodium borohydride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by carefully adding 1 M HCl to decompose the excess sodium borohydride until the pH is acidic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G reagent_style reagent_style Boc_Lys_Cbz_OH Boc-Lys(Cbz)-OH MixedAnhydride Mixed Anhydride Intermediate Boc_Lys_Cbz_OH->MixedAnhydride 1. Anhydrous THF, -15°C Boc_Lys_Cbz_ol (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate MixedAnhydride->Boc_Lys_Cbz_ol 2. 0°C to RT EtOCOCl Ethyl Chloroformate / NMM NaBH4 Sodium Borohydride / Water

Caption: Synthetic workflow for the reduction of Boc-Lys(Cbz)-OH.

Applications in Drug Discovery and Development

This compound is a valuable linker moiety in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Role as a PROTAC Linker

The structure of Boc-Lys(Cbz)-ol provides a flexible and synthetically tractable scaffold for connecting a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The primary alcohol can be further functionalized, for example, by conversion to an azide or alkyne for click chemistry, or to an aldehyde for reductive amination. The orthogonally protected amines allow for the sequential attachment of the two ligands.

The general workflow for incorporating an amino alcohol linker like this compound into a PROTAC involves several key steps:

  • Linker Synthesis and Functionalization: The primary alcohol of the linker is often converted to a more reactive group for subsequent conjugation.

  • First Ligand Attachment: One of the protected amines is deprotected, and the first ligand (either the warhead or the E3 ligase ligand) is attached via an amide bond formation or other suitable coupling chemistry.

  • Second Ligand Attachment: The second protecting group is removed, and the other ligand is attached.

  • Final PROTAC Assembly: Any further modifications or purifications are carried out to yield the final PROTAC molecule.

PROTAC_Workflow cluster_linker Linker Preparation cluster_synthesis PROTAC Assembly Boc_Lys_Cbz_ol (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Functionalized_Linker Functionalized Linker (e.g., with azide/alkyne) Boc_Lys_Cbz_ol->Functionalized_Linker Activation of -OH Deprotection1 Selective Deprotection (e.g., Boc removal) Functionalized_Linker->Deprotection1 Coupling1 Couple Ligand 1 (Warhead or E3 Ligand) Deprotection1->Coupling1 Deprotection2 Selective Deprotection (e.g., Cbz removal) Coupling1->Deprotection2 Coupling2 Couple Ligand 2 (E3 Ligand or Warhead) Deprotection2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis using a functionalized amino alcohol linker.

Signaling Pathway in Targeted Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The linker, derived from molecules like this compound, plays a critical role in optimizing the geometry and stability of this ternary complex, which is essential for efficient protein degradation.

TPD_Pathway PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation & Peptide Fragments Proteasome->Degradation Proteolysis

Caption: Targeted protein degradation pathway mediated by a PROTAC.

Conclusion

This compound is a highly valuable and versatile chemical entity in modern drug discovery. Its unique structural features, including orthogonally protected amines and a readily functionalizable hydroxyl group, make it an ideal building block for the synthesis of complex bioactive molecules. Its application as a linker in the development of PROTACs highlights its significance in the expanding field of targeted protein degradation. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of therapeutic innovation.

References

An In-Depth Technical Guide to the Synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a valuable chiral building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. The nomenclature for this compound can be ambiguous; a more precise chemical name is (S)-tert-butyl (6-((benzyloxy)carbonyl)amino-1-hydroxyhexan-2-yl)carbamate, often abbreviated as Boc-Lys(Cbz)-ol. The synthesis commences from the readily available amino acid, (S)-lysine.

The synthetic strategy involves two key transformations: the orthogonal protection of the α- and ε-amino groups of lysine, followed by the selective reduction of the carboxylic acid to a primary alcohol. This approach ensures high yields and maintains the stereochemical integrity of the chiral center.

Synthetic Pathway Overview

The synthesis originates from (S)-lysine, where the α-amino group is protected with a tert-butoxycarbonyl (Boc) group and the ε-amino group is protected with a benzyloxycarbonyl (Cbz or Z) group. The resulting orthogonally protected amino acid, (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Boc-Lys(Cbz)-OH), is then subjected to a chemoselective reduction of its carboxylic acid function to yield the target primary alcohol.

SynthesisWorkflow Lysine (S)-Lysine ProtectedLysine Boc-Lys(Cbz)-OH Lysine->ProtectedLysine 1. (Boc)₂O, Base 2. Cbz-Cl or Cbz-OSu, Base TargetMolecule (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate ProtectedLysine->TargetMolecule Reduction (e.g., CDI, NaBH₄)

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key steps, reagents, and reported yields for the synthesis.

StepTransformationKey ReagentsTypical YieldReference
1Orthogonal Protection(Boc)₂O, NaHCO₃, Cbz-OSu~92%[1]
2Carboxylic Acid ReductionCDI, NaBH₄~88%[2]

Experimental Protocols

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Boc-Lys(Cbz)-OH)

This procedure outlines the orthogonal protection of (S)-lysine, starting with the protection of the ε-amino group with the Cbz group, followed by the protection of the α-amino group with the Boc group. An alternative route involves the initial protection of the α-amino group. The choice of the route can depend on the desired final product and the solubility of the intermediates. Here, a method for the Nε-Cbz protection of Nα-Boc-L-lysine is described.

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-6-aminohexanoic acid (Nα-Boc-L-lysine)

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Nα-Boc-L-lysine (1.00 equiv) and sodium bicarbonate (3.00 equiv) in a 1:1 mixture of THF and water.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Cbz-OSu (1.00 equiv) in THF to the reaction mixture.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

  • Upon completion of the reaction (monitored by TLC), adjust the pH of the mixture to 5-6 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Lys(Cbz)-OH as a yellow oil.[1] The product can be used in the next step without further purification if purity is high, or it can be purified by column chromatography.

Step 2: Synthesis of this compound (Boc-Lys(Cbz)-ol)

This protocol employs a mild and efficient method for the reduction of the carboxylic acid of Boc-Lys(Cbz)-OH to the corresponding primary alcohol using 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride (NaBH₄). This method is advantageous as it proceeds with high yield and retention of stereochemistry.[2]

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Boc-Lys(Cbz)-OH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a stirred solution of Boc-Lys(Cbz)-OH (1.0 equiv) in anhydrous THF, add CDI (1.3 equiv) at room temperature.[2]

  • After stirring for 10 minutes, cool the solution to 0 °C in an ice bath.[2]

  • In a separate flask, prepare a solution of NaBH₄ (1.7 equiv) in water.

  • Add the NaBH₄ solution to the reaction mixture in one portion.[2]

  • Stir the resulting solution for 30 minutes at 0 °C.[2]

  • Quench the reaction by adding 1N HCl.[2]

  • Extract the mixture twice with ethyl acetate.[2]

  • Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and pass it through a short pad of silica gel.[2]

  • Concentrate the filtrate under reduced pressure to obtain this compound as a white solid.[2]

Mechanism Visualization

The reduction of the carboxylic acid proceeds through an activated N-acylimidazolide intermediate, which is then reduced by the hydride from sodium borohydride.

ReductionMechanism cluster_activation Activation Step cluster_reduction Reduction Step RCOOH Boc-Lys(Cbz)-OH Acylimidazolide N-Acylimidazolide Intermediate RCOOH->Acylimidazolide + CDI - Imidazole - CO₂ CDI CDI NaBH4 NaBH₄ Aldehyde Aldehyde Intermediate Acylimidazolide->Aldehyde + NaBH₄ (H⁻) Alcohol Boc-Lys(Cbz)-ol Aldehyde->Alcohol + NaBH₄ (H⁻) + H₂O workup

Figure 2: Mechanism of carboxylic acid reduction via CDI activation and NaBH₄.

References

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a derivative of the amino acid L-lysine, is a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a hydroxyl group and two differentially protected amine functionalities, makes it a valuable intermediate for the synthesis of complex molecules, including peptidomimetics and other compounds with therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its potential applications in drug development based on the activities of related lysine derivatives.

Chemical Properties

This compound, also known by its synonyms Boc-L-Lys(Z)-ol and N-α-t-Butyloxycarbonyl-N-ε-Benzyloxycarbonyl-L-lysinol, possesses well-defined chemical and physical properties. A summary of these properties is presented in Table 1.

PropertyValueReference
CAS Number 82689-20-1
Molecular Formula C₁₉H₃₀N₂O₅
Molecular Weight 366.45 g/mol
IUPAC Name Benzyl N-[(5S)-5-{[(tert-butoxy)carbonyl]amino}-6-hydroxyhexyl]carbamate
Melting Point 62-63 °C
Appearance White to off-white powder
Predicted Boiling Point 551.4 ± 50.0 °C
Predicted Density 1.122 ± 0.06 g/cm³
Predicted pKa 12.06 ± 0.46

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid precursor, N-α-Boc-N-ε-Z-L-lysine (Boc-Lys(Z)-OH).

Synthesis of N-α-Boc-N-ε-Z-L-lysine (Boc-Lys(Z)-OH)

The precursor, Boc-Lys(Z)-OH, is a commercially available derivative of L-lysine, widely used in peptide synthesis.[1] Its synthesis involves the selective protection of the α- and ε-amino groups of lysine.

Reduction of Boc-Lys(Z)-OH to this compound (Boc-Lys(Z)-ol)

A general method for the reduction of a protected amino acid to its corresponding amino alcohol involves the use of a suitable reducing agent, such as borane or a mixed anhydride followed by sodium borohydride.

Materials:

  • N-α-Boc-N-ε-Z-L-lysine (Boc-Lys(Z)-OH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Formation of Mixed Anhydride: Dissolve Boc-Lys(Z)-OH in anhydrous THF and cool the solution to -15 °C in an ice-salt bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate, ensuring the temperature remains below -10 °C. Stir the reaction mixture at this temperature for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride in a small amount of water and add it to the reaction mixture at -15 °C. Follow this with the addition of methanol. Allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

  • Column Preparation: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

Potential Applications in Drug Development

  • Lysine-Targeted Inhibitors: The development of covalent inhibitors that target lysine residues is an emerging area in drug discovery.[2] These inhibitors can overcome challenges associated with difficult-to-drug targets. As a modified lysine building block, this compound could be incorporated into molecules designed to covalently bind to specific lysine residues in target proteins.

  • Peptide-Based Therapeutics: Lysine and its derivatives are fundamental components of many biologically active peptides. The synthesis of peptides with modified lysine residues can lead to compounds with improved stability, cell permeability, and therapeutic efficacy.[3][4][5] this compound can serve as a precursor for introducing a lysinol moiety into peptide chains.

  • Epigenetic Modulators: Lysine modifications, such as acetylation and methylation, are key epigenetic events. The development of inhibitors or modulators of the enzymes responsible for these modifications is a major focus in cancer and other diseases.[6][7] Lysine derivatives are being explored as scaffolds for the design of such modulators.

Logical Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis BocLysZOH Boc-Lys(Z)-OH MixedAnhydride Mixed Anhydride Formation (Ethyl Chloroformate, TEA, THF, -15°C) BocLysZOH->MixedAnhydride Reduction Reduction (NaBH4, Methanol) MixedAnhydride->Reduction CrudeProduct Crude Boc-Lys(Z)-ol Reduction->CrudeProduct ColumnChromatography Silica Gel Column Chromatography (Ethyl Acetate/Hexanes) CrudeProduct->ColumnChromatography PureProduct Pure (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate ColumnChromatography->PureProduct TLC TLC Analysis ColumnChromatography->TLC monitoring NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS

Caption: Synthetic and purification workflow for this compound.

References

spectral data for (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Synonyms: Nα-Boc-Nε-Z-L-lysinol, Boc-L-Lys(Z)-ol CAS Number: 82689-20-1 Molecular Formula: C₁₉H₃₀N₂O₅ Molecular Weight: 366.45 g/mol

This document provides a comprehensive technical overview of this compound, a valuable building block in peptide synthesis and other areas of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals.

Spectral Data

While a complete, publicly available experimental dataset was not identified in a single source, the expected spectral characteristics based on the chemical structure are summarized below. These values are predictive and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35m5HC₆H₅-
~5.10s2H-CH₂-Ph
~4.90d1HNH-Boc
~3.60m1HCH-NHBoc
~3.50t2HCH₂-OH
~3.15q2HCH₂-NHZ
~1.80 - 1.30m6H-CH₂-CH₂-CH₂-
1.45s9HC(CH₃)₃
(broad)s1H-OH

Solvent: CDCl₃. These are estimated chemical shifts and coupling patterns.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~156.5C=O (Boc)
~156.0C=O (Z)
~136.5C (aromatic, quat.)
~128.5CH (aromatic)
~128.0CH (aromatic)
~127.8CH (aromatic)
~79.5C(CH₃)₃
~67.0-CH₂-Ph
~62.5CH₂-OH
~54.0CH-NHBoc
~40.5CH₂-NHZ
~32.0CH₂
~29.0CH₂
~28.5C(CH₃)₃
~22.5CH₂

Solvent: CDCl₃. These are estimated chemical shifts.

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3350N-H stretch (carbamate)
~3030C-H stretch (aromatic)
~2970, 2870C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1520N-H bend (carbamate)
~1250, 1170C-O stretch (carbamate)
~1050C-O stretch (alcohol)
~750, 695C-H bend (aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data
Ionm/z (calculated)
[M+H]⁺367.2228
[M+Na]⁺389.2047

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G start Nα-Boc-Nε-Z-L-lysine reagent 1. Isobutyl chloroformate, N-Methylmorpholine 2. Sodium borohydride start->reagent THF, 0 °C to rt product (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate reagent->product

Synthesis of this compound.

Materials:

  • Nα-Boc-Nε-Z-L-lysine

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Nα-Boc-Nε-Z-L-lysine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add N-methylmorpholine (1.1 eq).

  • Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Pure Product IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Workflow for the characterization of the target compound.

Disclaimer: The spectral data provided are predicted values and should be used for reference purposes only. The experimental protocol is a suggested method based on standard organic synthesis techniques. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis.

An In-depth Technical Guide to the 13C NMR Spectroscopy of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate. Due to the absence of publicly available experimental data for this specific molecule, this document leverages spectral data from analogous structures and established principles of NMR spectroscopy to provide a robust prediction of the chemical shifts. This information is critical for researchers involved in the synthesis and characterization of carbamate-protected amino alcohols, which are common intermediates in pharmaceutical development.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit 15 distinct signals in a deuterated chloroform (CDCl3) solvent. The chemical shifts are estimated based on the electronic environment of each carbon atom, drawing comparisons from known values for N-Boc protected amines, N-Cbz protected amines, and hexane-diol derivatives.[1][2][3] The predicted data is summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~62.5Methylene carbon bearing a primary alcohol, deshielded by the oxygen atom.
C2~38.0Methylene carbon in the hexane backbone.
C3~25.0Methylene carbon in the hexane backbone.
C4~30.0Methylene carbon adjacent to the chiral center.
C5~53.0Chiral methine carbon, deshielded by the adjacent nitrogen of the Cbz group.
C6~41.0Methylene carbon adjacent to the nitrogen of the Boc group.
C7 (Boc C=O)~156.0Carbonyl carbon of the tert-butoxycarbonyl (Boc) group.[2]
C8 (Boc quat. C)~79.5Quaternary carbon of the Boc group, deshielded by oxygen.[2]
C9 (Boc CH3)~28.4Methyl carbons of the Boc group.[2]
C10 (Cbz C=O)~156.5Carbonyl carbon of the benzyloxycarbonyl (Cbz) group.
C11 (Cbz CH2)~67.0Methylene carbon of the benzyl group, deshielded by oxygen.
C12 (Cbz Cipso)~136.5ipso-Carbon of the aromatic ring.
C13 (Cbz Cortho)~128.5ortho-Carbons of the aromatic ring.
C14 (Cbz Cmeta)~128.1meta-Carbons of the aromatic ring.
C15 (Cbz Cpara)~128.0para-Carbon of the aromatic ring.

Proposed Experimental Protocol

The following outlines a general procedure for the synthesis and subsequent 13C NMR analysis of this compound.

Synthesis

A plausible synthetic route would involve the selective protection of a diaminohexanol precursor. A typical procedure would start with the mono-N-Boc protection of (S)-6-aminohexane-1,2-diol, followed by benzylation of the remaining amino group.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of CDCl3 is standard for many organic compounds and its residual solvent peak at approximately 77.16 ppm can serve as an internal reference.[4]

  • Instrumentation: Acquire the 13C NMR spectrum on a 100 or 125 MHz NMR spectrometer.[5]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum.

Visualization of Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

Caption: Molecular structure and carbon numbering for 13C NMR assignment.

References

A Technical Guide to the Retrosynthetic Analysis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed retrosynthetic analysis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a differentially protected derivative of (S)-5-hydroxylysinol. The core of this strategy involves the selective protection of L-lysine, followed by the stereospecific reduction of the carboxylic acid moiety. This document outlines the key synthetic transformations, providing detailed experimental protocols for the synthesis of the pivotal intermediate, N-α-Boc-N-ε-Cbz-L-lysine, and its subsequent reduction to the target molecule. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic pathway. The primary disconnection lies in the reduction of the C1 carboxylic acid to a primary alcohol. This leads back to the key intermediate, N-α-Boc-N-ε-Cbz-L-lysine. This intermediate, in turn, can be synthesized from L-lysine through a selective protection strategy, where the α-amino and ε-amino groups are orthogonally protected with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, respectively. The stereochemistry at C5 is inherent from the starting material, L-lysine.

Retrosynthesis Target (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Intermediate1 N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH) Target->Intermediate1 Reduction StartingMaterial L-Lysine Intermediate1->StartingMaterial Selective Protection

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: N-α-Boc-N-ε-Cbz-L-lysine

The synthesis of the orthogonally protected lysine derivative, N-α-Boc-N-ε-Cbz-L-lysine, is a critical step. A common and effective method involves the initial protection of the ε-amino group of L-lysine with a Cbz group, followed by the protection of the α-amino group with a Boc group.

Experimental Protocol: Synthesis of N-ε-Cbz-L-lysine
  • Dissolution and Basification: L-lysine monohydrochloride is dissolved in an aqueous solution of sodium bicarbonate. The bicarbonate acts as a base to neutralize the hydrochloride and the acid formed during the reaction.

  • Cbz Protection: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution. The reaction is stirred for several hours to ensure complete protection of the more reactive ε-amino group.

  • Work-up and Isolation: The reaction mixture is washed with an organic solvent to remove unreacted Cbz-Cl and other impurities. The aqueous layer is then acidified to precipitate the N-ε-Cbz-L-lysine, which is collected by filtration.

Experimental Protocol: Synthesis of N-α-Boc-N-ε-Cbz-L-lysine
  • Dissolution: N-ε-Cbz-L-lysine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water.

  • Basification: A base such as sodium bicarbonate or sodium hydroxide is added to deprotonate the α-amino group.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O is added to the reaction mixture, which is then stirred at room temperature.

  • Work-up and Isolation: The organic solvent is removed under reduced pressure. The aqueous solution is then acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield N-α-Boc-N-ε-Cbz-L-lysine.

Quantitative Data
StepReactantsReagentsSolventYield (%)Purity (%)
1 L-Lysine·HClCbz-Cl, NaHCO₃Water70-85>95
2 N-ε-Cbz-L-lysine(Boc)₂O, NaHCO₃Dioxane/Water85-95>98

Reduction to this compound

The final step in the synthesis is the reduction of the carboxylic acid of N-α-Boc-N-ε-Cbz-L-lysine to the corresponding primary alcohol. A mild and selective method is required to avoid the cleavage of the Boc and Cbz protecting groups. The mixed anhydride method followed by reduction with sodium borohydride is a well-established and suitable procedure.

Experimental Protocol: Reduction of N-α-Boc-N-ε-Cbz-L-lysine
  • Formation of Mixed Anhydride: N-α-Boc-N-ε-Cbz-L-lysine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -15 °C). A tertiary amine base like N-methylmorpholine (NMM) is added, followed by the dropwise addition of isobutyl chloroformate to form the mixed anhydride in situ.

  • Reduction: A solution of sodium borohydride in water is then added slowly to the reaction mixture, maintaining the low temperature. The borohydride selectively reduces the activated carboxylic acid.

  • Work-up and Purification: The reaction is quenched by the addition of an acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the target molecule.

Quantitative Data
ReactantReducing AgentSolventTemperature (°C)Yield (%)
N-α-Boc-N-ε-Cbz-L-lysineNaBH₄ (via mixed anhydride)THF-15 to 080-90

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence starting from L-lysine.

Workflow cluster_0 Step 1: Selective Protection cluster_1 Step 2: Reduction Start L-Lysine Step1_reagents 1. Cbz-Cl, Base 2. (Boc)2O, Base Intermediate N-α-Boc-N-ε-Cbz-L-lysine Step1_reagents->Intermediate Step2_reagents 1. i-BuOCOCl, NMM 2. NaBH4 FinalProduct (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Step2_reagents->FinalProduct

Caption: Synthetic workflow for the target molecule.

Conclusion

The retrosynthetic analysis of this compound presented herein outlines a robust and efficient synthetic route. The strategy relies on the well-established methodologies of selective amine protection and mild reduction of carboxylic acids. The detailed experimental protocols and summarized quantitative data provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reproducible and scalable synthesis of this and related orthogonally protected amino alcohols.

The Synthetic Versatility of Protected Chiral Diamino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protected chiral diamino alcohols are a class of organic compounds that have garnered significant attention in modern synthetic chemistry. Their unique structural motif, featuring two protected amine functionalities and a hydroxyl group on a chiral scaffold, makes them exceptionally versatile ligands and building blocks. The presence of stereogenic centers and the ability to coordinate with metal centers have established these compounds as powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental methodologies associated with protected chiral diamino alcohols, with a focus on their role in asymmetric catalysis and the synthesis of bioactive molecules.

Synthesis of Protected Chiral Diamino Alcohols

The synthesis of protected chiral diamino alcohols often commences from readily available chiral precursors, such as amino acids or other natural products.[1] A common strategy involves the reduction of N-protected amino acids or their derivatives to the corresponding amino alcohols, followed by the introduction of the second amino group. The choice of protecting groups for the amine functionalities is crucial and can influence the stereochemical outcome of subsequent reactions.[2] Commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and phthalimido (Phth) groups. The selection of a particular protecting group depends on its stability under various reaction conditions and the ease of its removal.[3][4][5]

For instance, Boc-protected amino alcohols can be prepared from the corresponding N-tert-butoxycarbonyl-L-amino acids by reduction.[6] Similarly, the phthalimido group can be introduced and later removed under specific conditions, offering an orthogonal protection strategy.[7][8] The regioselectivity of reactions involving protected amino ketones can be controlled by the choice of the protecting group, providing access to either 1,2- or 1,4-diamines.[2]

Core Applications in Asymmetric Catalysis

Protected chiral diamino alcohols have proven to be highly effective ligands in a variety of metal-catalyzed asymmetric reactions. Their bidentate or tridentate coordination to a metal center creates a well-defined chiral environment, which directs the stereochemical course of the reaction, leading to high enantioselectivity.

Asymmetric Addition of Diethylzinc to Aldehydes

One of the most well-established applications of chiral diamino alcohols is in the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.[9][10] In this reaction, the chiral ligand, in conjunction with a metal salt (often a titanium or zinc species), forms a chiral catalyst that facilitates the transfer of an ethyl group from diethylzinc to the aldehyde in a highly stereoselective manner.[11][12][13] The enantiomeric excess (ee) of the resulting alcohol is a key measure of the catalyst's effectiveness.

Table 1: Performance of Selected Chiral Diamino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2R)-N,N'-Dibenzyl-1,2-diamino-1,2-diphenylethane derived ligand9598[14]
Pinane-based aminodiolup to 87up to 87[13]
Pyrrolidine-derived atropisomeric amino alcoholnearly quantitativeup to 95[15]
Amino-TADDOL derivatives---up to 88[15]
Pyrrolidine-based β-amino alcohols---up to 80[15]
Asymmetric Transfer Hydrogenation of Ketones

Chiral diamino alcohol derivatives are also pivotal ligands in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols.[16] Ruthenium complexes bearing chiral diphosphine and diamine ligands are particularly effective catalysts for this transformation.[17][18] The reaction typically employs a hydrogen donor, such as 2-propanol or formic acid, and proceeds with high enantioselectivity.[19] This method provides a powerful tool for the synthesis of enantiomerically enriched alcohols, which are common structural motifs in pharmaceuticals.

Table 2: Enantioselective Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

SubstrateChiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneRu-TsDPEN complex>9998[16]
4-ChromoneRu(OTf)--INVALID-LINK--quantitative98[16]
Various Aromatic KetonesTolBINAP/DMAPEN–ruthenium(II) complexhighup to >99[16]
Asymmetric Mannich and Michael Additions

Protected chiral diamino alcohols and their derivatives serve as efficient organocatalysts or ligands in asymmetric Mannich and Michael reactions. In the Mannich reaction, these catalysts promote the stereoselective addition of a ketone to an imine, yielding chiral β-amino ketones.[20] The choice of protecting group on the amino ketone can dictate the regioselectivity of the reaction, leading to either 1,2- or 1,4-diamines.[2]

Similarly, in the Michael addition, chiral diamino-based catalysts facilitate the enantioselective addition of nucleophiles to α,β-unsaturated compounds.[21][22][23] For instance, the addition of thiophenols to cycloalkenones can be accelerated with high enantioselectivity using a chiral aminodiol-derived catalyst.[21]

Table 3: Performance of Chiral Diamino-derived Catalysts in Asymmetric Addition Reactions

Reaction TypeCatalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Mannich Reactionl-proline-derived tetrazolePhthalimidoacetone and imine8697[2]
Michael AdditionCinchona-based primary-tertiary diamineEnone carbamates75-95up to 99[22]
Michael Addition(R,R)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol derived catalystThiophenol and Cyclohexenonehighhigh[21][24]

Experimental Protocols

General Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol ligand.[14]

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2R)-N,N'-Dibenzyl-1,2-diamino-1,2-diphenylethane derived ligand) (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)

  • Freshly distilled Benzaldehyde (1.0 mmol)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution dropwise via syringe and stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol outlines a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.[16]

Materials:

  • Ru-catalyst (e.g., Ru(OTf)--INVALID-LINK--) (S/C ratio of 1000)

  • Prochiral ketone (e.g., 4-chromanone)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a suitable pressure reactor, dissolve the prochiral ketone in methanol.

  • Add the chiral Ru-catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 17 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 8 hours).

  • After cooling to room temperature and releasing the pressure, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography to yield the enantiomerically enriched alcohol.

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanistic pathways and experimental workflows involving protected chiral diamino alcohols.

Catalytic_Cycle_Diethylzinc_Addition cluster_0 Catalytic Cycle Ligand Chiral Diamino Alcohol (L) Catalyst Chiral Zinc Complex (LZnEt) Ligand->Catalyst + ZnEt₂ ZnEt2 Diethylzinc (ZnEt₂) Intermediate Ternary Complex Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Catalyst + ZnEt₂ - Zn(OEt)(Et) Product Chiral Alcohol (RCH(Et)OH) Product_Complex->Product Workup

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Asymmetric_Hydrogenation_Workflow cluster_1 Experimental Workflow Start Start: Prochiral Ketone and Chiral Ru-Catalyst Reaction Reaction in Solvent (e.g., Methanol) under H₂ pressure Start->Reaction Monitoring Monitor Conversion (e.g., by GC or TLC) Reaction->Monitoring Workup Solvent Removal and Aqueous Workup Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization and Enantiomeric Excess Determination (e.g., by Chiral HPLC) Purification->Analysis End End: Enantiomerically Enriched Chiral Alcohol Analysis->End

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Protecting_Group_Strategy cluster_2 Protecting Group Logic Start Chiral Diamine Precursor Protection Introduction of Protecting Group (PG) (e.g., Boc, Cbz, Phth) Start->Protection Protected_Diamino_Alcohol Protected Chiral Diamino Alcohol Protection->Protected_Diamino_Alcohol Application Application in Asymmetric Synthesis Protected_Diamino_Alcohol->Application Deprotection Selective Removal of PG Application->Deprotection Final_Product Final Chiral Product with Free Amino Group(s) Deprotection->Final_Product

Caption: Logical flow of a protecting group strategy in synthesis.

Role in Drug Development and Bioactive Molecules

The ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral diamino alcohols and the molecules derived from them are crucial building blocks for a wide range of pharmaceuticals and bioactive natural products.[1][25][26] For example, the γ-amino alcohol structural motif is present in several drugs, including anti-HIV medications. The asymmetric synthesis of 1,2-amino alcohol-containing drugs has been achieved with high enantioselectivity using ruthenium-catalyzed asymmetric transfer hydrogenation, highlighting the industrial relevance of these methods.[25] The development of efficient synthetic routes to these chiral building blocks is therefore a continuous area of research for medicinal chemists and process development scientists.

Conclusion

Protected chiral diamino alcohols are indispensable tools in the arsenal of the modern synthetic chemist. Their utility as chiral ligands and building blocks has been demonstrated in a wide array of applications, most notably in asymmetric catalysis. The ability to fine-tune the steric and electronic properties of these molecules through the judicious choice of protecting groups and chiral backbones allows for the development of highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds. As the demand for chiral drugs and complex molecules continues to grow, the importance of protected chiral diamino alcohols in both academic research and industrial applications is set to increase even further. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals seeking to leverage the synthetic potential of this remarkable class of compounds.

References

Methodological & Application

Protocol for the Robust Boc Protection of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile, selective removal under mild acidic conditions. Chiral amino alcohols are pivotal structural motifs found in numerous pharmaceuticals, natural products, and chiral ligands. The protection of the amino group in these molecules is a critical step to prevent undesired side reactions during subsequent synthetic transformations.

This application note provides a detailed and reliable protocol for the N-Boc protection of chiral amino alcohols using di-tert-butyl dicarbonate (Boc₂O). The protocol is broadly applicable to a variety of chiral amino alcohols, including but not limited to (S)-phenylalaninol, (S)-prolinol, and (S)-valinol.

Data Presentation

The following table summarizes representative yields for the Boc protection of various chiral amino alcohols under different reaction conditions.

Chiral Amino AlcoholBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
(S)-Phenylalaninol-Methanol5 - 20Not Specified94[1]
General AminesTriethylamineWater/Methanol551690-97
General AminesSodium HydroxideDichloromethane/WaterRoom TempNot SpecifiedHigh[2]
(S)-Prolinol DerivativeTriethylamine/DMAPDichloromethaneRoom Temp4885[3]
General Amines-Water/AcetoneRoom Temp0.1 - 0.2Excellent[4]

Experimental Protocols

This section details the general protocol for the Boc protection of a chiral amino alcohol. Specific examples for (S)-phenylalaninol, (S)-prolinol, and (S)-valinol are provided.

Materials:

  • Chiral amino alcohol (e.g., (S)-phenylalaninol, (S)-prolinol, (S)-valinol)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) - catalytic)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Dioxane, Water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

General Procedure:

  • Dissolution: In a round-bottom flask, dissolve the chiral amino alcohol (1.0 equivalent) in the chosen solvent.

  • Base Addition: If using a base, add it to the solution. For solid bases like NaOH, it is often dissolved in water to create a biphasic system with an organic solvent.

  • Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.05 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, and for sensitive substrates, the addition can be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.[1][5]

Example Protocol for (S)-N-Boc-phenylalaninol:

  • To a stirred solution of (S)-phenylalaninol (1.0 g, 6.6 mmol) in methanol (20 mL), add di-tert-butyl dicarbonate (1.58 g, 7.26 mmol) at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from ethyl acetate/hexanes to afford N-Boc-(S)-phenylalaninol as a white solid.

Example Protocol for (S)-N-Boc-prolinol:

  • Dissolve (S)-prolinol (1.0 g, 9.9 mmol) in dichloromethane (20 mL).

  • Add triethylamine (1.5 mL, 10.9 mmol).

  • Add a solution of di-tert-butyl dicarbonate (2.38 g, 10.9 mmol) in dichloromethane (10 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Follow the general work-up and purification procedure.

Example Protocol for (S)-N-Boc-valinol:

  • Dissolve (S)-valinol (1.0 g, 9.7 mmol) in a 1:1 mixture of dioxane and water (20 mL).

  • Add sodium hydroxide (0.4 g, 10 mmol) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (2.33 g, 10.7 mmol) and stir vigorously at room temperature for 4-6 hours.

  • Follow the general work-up and purification procedure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chiral Amino Alcohol add_base Add Base (optional) start->add_base add_boc Add Boc₂O add_base->add_boc react Stir at RT add_boc->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Work-up monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification dry->purify end_node N-Boc Protected Chiral Amino Alcohol purify->end_node

Caption: General experimental workflow for the Boc protection of a chiral amino alcohol.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts amino_alcohol R-NH₂ (Chiral Amino Alcohol) tetrahedral Tetrahedral Intermediate amino_alcohol->tetrahedral Nucleophilic Attack boc2o (Boc)₂O (Di-tert-butyl dicarbonate) boc2o->tetrahedral boc_amine R-NHBoc (Protected Amino Alcohol) tetrahedral->boc_amine Collapse of Intermediate byproducts t-BuOH + CO₂ tetrahedral->byproducts Decomposition of Leaving Group

Caption: Simplified mechanism of Boc protection of an amino group.

Troubleshooting and Safety Precautions

  • Side Reactions: The formation of di-Boc protected products can occur with primary amines, especially with prolonged reaction times or in the presence of a strong catalyst like DMAP.[2] To minimize this, use a slight excess of Boc₂O (1.05-1.1 equivalents) and monitor the reaction closely. Over-protection of the hydroxyl group is generally not observed as amines are significantly more nucleophilic than alcohols.

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure the reagents are of good quality, as Boc₂O can decompose over time.

  • Purification: The product is often an oil or a low-melting solid. If purification by recrystallization is difficult, flash column chromatography using a gradient of ethyl acetate in hexanes is recommended.

  • Safety: Di-tert-butyl dicarbonate is a solid with a low melting point and can cause skin and eye irritation. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can produce carbon dioxide gas, so it should not be performed in a sealed vessel. Triethylamine and other organic solvents are flammable and should be handled with care.

References

Application Note: Selective Mono-N-Benzyloxycarbonyl (Cbz) Protection of 1,5-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.[1] Its popularity stems from its stability across a range of chemical conditions and its straightforward removal via catalytic hydrogenolysis.[1] A significant challenge arises when working with symmetrical diamines, such as 1,5-diaminopentane (cadaverine), where achieving selective mono-protection over di-protection is crucial for subsequent synthetic steps. This document provides detailed protocols for the selective mono-N-Cbz protection of 1,5-diamines.

Core Concepts The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[2] This reaction liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the formation of an unreactive ammonium salt.[2] The choice of base, solvent, and careful control of stoichiometry are critical for maximizing the yield of the mono-protected product and minimizing the di-protected byproduct.[2]

Experimental Protocols

Protocol 1: Classical Schotten-Baumann Conditions

This method is a robust and widely used procedure for N-Cbz protection, adapted here for the selective mono-protection of 1,5-diamines. The use of a biphasic solvent system and a mild inorganic base is common.[3]

Materials:

  • 1,5-Diamine (e.g., 1,5-diaminopentane) (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 - 1.1 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1,5-diamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of THF and water.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add benzyl chloroformate (1.05 equiv) dropwise to the cold solution over 20-30 minutes, ensuring the temperature remains below 5 °C.[2]

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for 18-20 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify the residue by silica gel column chromatography to isolate the mono-Cbz-protected 1,5-diamine.

Protocol 2: Environmentally Benign Protection in Water

This protocol offers a greener alternative, eliminating the need for organic solvents in the reaction step and often leading to high yields and selectivity.[4]

Materials:

  • 1,5-Diamine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Water (H₂O, distilled or tap)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask, create a mixture of the 1,5-diamine (1.0 equiv) and benzyl chloroformate (1.05 equiv).[4]

  • Add water (approx. 3 mL per 1 mmol of diamine) to the mixture.

  • Stir the suspension vigorously at room temperature. Aliphatic amines typically react within minutes (5-15 min).[4]

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, add more water (approx. 10 mL) and extract the product with ethyl acetate (2x volumes).[4]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the pure mono-protected product.[4]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the mono-Cbz protection of 1,5-diaminopentane.

ParameterProtocol 1: Schotten-BaumannProtocol 2: Water-Based
Diamine 1,5-Diaminopentane1,5-Diaminopentane
Equivalents of Cbz-Cl 1.05 - 1.11.05
Base Sodium Bicarbonate (2.0 equiv)None (autocatalytic)
Solvent THF / Water (2:1)Water
Temperature 0 °C to Room TempRoom Temp
Reaction Time 20 - 22 hours5 - 15 minutes
Typical Yield ~90% (for mono-protection)[3]>95%[4]
Workup Aqueous ExtractionAqueous Extraction
Purification Column ChromatographyColumn Chromatography

Troubleshooting

  • Formation of Di-Protected Product: The primary side reaction is the formation of the di-Cbz protected diamine. To minimize this, ensure slow, dropwise addition of Cbz-Cl at low temperatures and use no more than 1.1 equivalents.[2]

  • Hydrolysis of Cbz-Cl: Benzyl chloroformate can react with water to form benzyl alcohol.[2] While Protocol 2 utilizes water, the rapid reaction with the amine outcompetes hydrolysis. In Protocol 1, performing the reaction at 0 °C minimizes this side reaction.

  • Safety: Benzyl chloroformate is a lachrymator and corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]

Visualized Workflow

experimental_workflow start 1. Reaction Setup Dissolve 1,5-Diamine and Base in appropriate solvent. cool 2. Cooldown Cool mixture to 0°C in an ice bath. start->cool add_reagent 3. Reagent Addition Slowly add 1.05 eq. of Cbz-Cl dropwise. cool->add_reagent react 4. Reaction Stir at 0°C then warm to RT. Monitor by TLC. add_reagent->react workup 5. Workup Quench reaction and perform liquid-liquid extraction. react->workup dry 6. Drying & Concentration Dry organic layer (e.g., Na₂SO₄) and remove solvent in vacuo. workup->dry purify 7. Purification Purify crude product via silica gel chromatography. dry->purify end_product 8. Final Product Mono-Cbz-Protected Diamine. Characterize (NMR, MS). purify->end_product

References

Application Notes and Protocols for the Selective Deprotection of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is a valuable chiral building block possessing two distinct amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz or Z) group. The orthogonal nature of these protecting groups allows for their selective removal, enabling the stepwise functionalization of the diamine backbone.[1] This document provides detailed application notes and experimental protocols for the selective deprotection of either the Boc or the Cbz group from this substrate, leaving the other intact.

The ability to selectively unmask one of the two amine functionalities opens up avenues for diverse synthetic transformations, such as the introduction of different substituents, peptide coupling, or cyclization reactions, which are critical steps in the synthesis of novel therapeutic agents.

Chemical Structures and Reaction Pathways

The selective deprotection strategies for this compound are outlined below. The choice of deprotection method is dictated by the desired synthetic outcome.

cluster_0 Selective Boc Deprotection (Acidic Conditions) cluster_1 Selective Cbz Deprotection (Hydrogenolysis) Start_Boc (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Product_Boc (S)-Benzyl (5-amino-6-hydroxyhexyl)carbamate Start_Boc->Product_Boc Reagent_Boc TFA, DCM or HCl in Dioxane Reagent_Boc->Start_Boc Start_Cbz (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Product_Cbz (S)-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate Start_Cbz->Product_Cbz Reagent_Cbz H₂, Pd/C MeOH or EtOH Reagent_Cbz->Start_Cbz cluster_workflow Workflow for Selective Boc Deprotection start Dissolve Substrate in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa warm Warm to Room Temperature add_tfa->warm stir Stir for 1-4h and Monitor warm->stir concentrate Concentrate in vacuo stir->concentrate workup Aqueous Workup (NaHCO₃) concentrate->workup dry Dry and Concentrate workup->dry purify Purify Product dry->purify cluster_workflow Workflow for Selective Cbz Deprotection start Dissolve Substrate in MeOH/EtOH add_catalyst Add Pd/C start->add_catalyst hydrogenate Evacuate and Fill with H₂ add_catalyst->hydrogenate stir Stir for 2-16h and Monitor hydrogenate->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

References

Application Notes and Protocols for Selective Cbz Deprotection via Hydrogenation in the Presence of a Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups are two of the most prevalent amine protecting groups. Their widespread use stems from their distinct and predictable reactivity, which allows for their selective removal—a concept known as orthogonal deprotection. This document provides detailed application notes and protocols for the selective deprotection of the Cbz group via hydrogenation while leaving the Boc group intact. This transformation is crucial when the synthetic strategy requires the unmasking of an amine for subsequent reactions while other parts of the molecule remain protected.

The orthogonality of the Cbz and Boc groups is founded on their differential lability. The Cbz group is readily cleaved by catalytic hydrogenolysis, a mild reduction method, whereas the Boc group is stable under these conditions but labile to acidic treatment. This difference in reactivity enables chemists to selectively deprotect the Cbz-protected amine with high yields and selectivity.

Principle of Selectivity

The selective removal of the Cbz group in the presence of a Boc group is achieved through catalytic hydrogenation. This reaction involves the cleavage of the benzylic C-O bond of the Cbz group by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C). The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed from the reaction mixture. Conversely, the Boc group, which lacks a similar benzylic linkage, is resistant to cleavage by hydrogenolysis.

Catalytic Systems and Hydrogen Sources

The most common catalytic system for this transformation is 10% Palladium on carbon (Pd/C). Pearlman's catalyst, 20% Palladium hydroxide on carbon (Pd(OH)₂/C), is also highly effective and can sometimes offer advantages in terms of reaction rate and catalyst stability.

Hydrogen can be supplied in various forms:

  • Hydrogen Gas (H₂): This is the most traditional method, where the reaction is conducted under an atmosphere of hydrogen gas, often using a balloon or a Parr hydrogenation apparatus.

  • Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more convenient alternative to using flammable hydrogen gas. A hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include:

    • Ammonium formate (HCO₂NH₄)

    • Formic acid (HCO₂H)

    • Cyclohexene or cyclohexadiene

Quantitative Data on Hydrogenation Conditions

The following tables summarize various conditions for the selective hydrogenation of the Cbz group in the presence of a Boc group, compiled from literature sources.

Table 1: Catalytic Hydrogenation using Hydrogen Gas (H₂)
Substrate ExampleCatalyst (mol%)H₂ PressureSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
Cbz-Phe(Boc)-OH10% Pd/C (cat.)1 atm (balloon)MeOHRoom Temp2>95Excellent
N-Cbz-N'-Boc-piperazine10% Pd/C (10 wt%)50 psiEtOH25498ExcellentF. W. Hartog et al. (2010)
Di-Cbz-Lys(Boc)-OMe10% Pd/C (cat.)1 atm (balloon)MeOHRoom Temp16~95ExcellentP. G. Reddy et al. (2007)
Cbz-protected amine5% Pd/C (cat.)1 atmMeOH6040Not specifiedGood
Table 2: Catalytic Transfer Hydrogenation (CTH)
Substrate ExampleCatalystHydrogen DonorSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
Cbz-Val-Ala-OAllyl10% Pd/CAmmonium FormateMeOHRoom Temp0.595ExcellentS. Chandrasekhar et al. (2001)
Cbz-protected amine10% Pd/CAmmonium Formatei-PrOHMicrowave~10 minHighGood
Cbz-protected peptidePd BlackFormic Acid/EtOH251.5Not specifiedGoodGood
Cbz-protected amine10% Pd/CCyclohexeneEtOHReflux292ExcellentG. M. Anantharamaiah et al. (1982)

Experimental Protocols

Protocol 1: Selective Cbz Deprotection using Hydrogen Gas

Materials:

  • Cbz- and Boc-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Cbz- and Boc-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the flask with a septum and purge the flask with an inert gas (N₂ or Ar) for several minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify the product as necessary by crystallization or column chromatography.

Protocol 2: Selective Cbz Deprotection using Catalytic Transfer Hydrogenation with Ammonium Formate

Materials:

  • Cbz- and Boc-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the Cbz- and Boc-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add ammonium formate (typically 3-5 equivalents).

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may evolve gas (CO₂).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be further purified by an aqueous work-up to remove any remaining ammonium salts, followed by extraction with an organic solvent and subsequent purification if necessary.

Mandatory Visualizations

Reaction_Mechanism cluster_substrate Cbz-Protected Amine cluster_catalyst Catalyst Surface cluster_hydrogen Hydrogen Source cluster_intermediate Intermediate Stages cluster_products Products Cbz_Amine R-NH-Cbz Adsorbed_Complex Adsorbed Complex Cbz_Amine->Adsorbed_Complex Adsorption Pd_C Pd/C Pd_C->Adsorbed_Complex H2 H₂ H2->Adsorbed_Complex Hydrogenolysis Carbamic_Acid R-NH-COOH (Carbamic Acid) Adsorbed_Complex->Carbamic_Acid Cleavage Toluene Toluene Adsorbed_Complex->Toluene Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental_Workflow Start Start: Cbz- and Boc-protected Substrate Dissolution Dissolve substrate in solvent (e.g., MeOH, EtOH) Start->Dissolution Catalyst_Addition Add Pd/C catalyst Dissolution->Catalyst_Addition Hydrogenation Introduce Hydrogen Source (H₂ gas or Transfer Reagent) Catalyst_Addition->Hydrogenation Reaction Stir at appropriate temperature Hydrogenation->Reaction Monitoring Monitor reaction by TLC/LC-MS Reaction->Monitoring Filtration Filter through Celite® to remove catalyst Monitoring->Filtration Reaction Complete Concentration Concentrate filtrate in vacuo Filtration->Concentration Purification Purify product (if necessary) Concentration->Purification End End: Boc-protected Amine Purification->End

Caption: General experimental workflow for selective Cbz deprotection.

Troubleshooting and Considerations

  • Catalyst Poisoning: Substrates containing sulfur or certain other functional groups can poison the palladium catalyst, leading to incomplete or slow reactions. In such cases, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst may be beneficial.

  • Over-reduction: In molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), care must be taken to avoid their reduction. The choice of catalyst and reaction conditions can influence selectivity.

  • Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen. Adding fresh catalyst or ensuring a continuous supply of hydrogen can help drive the reaction to completion.

  • Safety: When using hydrogen gas, appropriate safety precautions must be taken due to its flammability. Catalytic transfer hydrogenation is a generally safer alternative. Palladium on carbon is flammable when dry and should be handled with care.

Conclusion

The selective hydrogenolysis of a Cbz group in the presence of a Boc group is a reliable and widely used transformation in organic synthesis. The orthogonality of these two protecting groups is a cornerstone of modern synthetic strategies, particularly in peptide synthesis. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can achieve high yields and excellent selectivity for this crucial deprotection step. The protocols and data provided in these application notes serve as a valuable resource for planning and executing this important chemical transformation.

Application Notes and Protocols for the Acidic Cleavage of Boc Groups from Dicarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, prized for its stability in a broad range of chemical environments and its facile removal under acidic conditions.[1] This attribute is particularly crucial in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals, where selective deprotection is often required.[1][2] While the cleavage of a single Boc group from a monocarbamate is a well-documented process, the deprotection of dicarbamates, specifically N,N-diBoc-protected amines, presents unique considerations for achieving either selective mono-deprotection or complete removal of both Boc groups.

This document provides detailed application notes and protocols for the acidic cleavage of Boc groups from dicarbamates, offering a comparative analysis of common acidic reagents and conditions. The information presented herein is intended to guide researchers in selecting the optimal strategy for their specific synthetic needs, ensuring high yields and purity of the desired amine products.

Mechanism of Acidic Boc Cleavage

The acidic cleavage of the Boc group proceeds via a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation of the protecting group. The key step is the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to release carbon dioxide and the free amine. In the acidic reaction medium, the newly liberated amine is protonated to form the corresponding ammonium salt.[1]

dot digraph "Acidic_Cleavage_of_Boc_Group" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Substrate [label="N,N-diBoc Amine\n(Dicarbamate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(Acid Catalyst, e.g., H⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Protonated Dicarbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage1 [label="Loss of tert-butyl cation\n& CO₂ (First Boc Group)", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoBoc [label="Mono-Boc Amine\n(Monocarbamate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation2 [label="Further Protonation", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Protonated Monocarbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage2 [label="Loss of tert-butyl cation\n& CO₂ (Second Boc Group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diamine [label="Free Diamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideReaction [label="Side Reaction\n(tert-butyl cation trapping)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Substrate -> Protonation [label="+ H⁺"]; Protonation -> Intermediate1; Intermediate1 -> Cleavage1; Cleavage1 -> MonoBoc [label="Selective\nDeprotection"]; MonoBoc -> Protonation2 [label="+ H⁺ (harsher conditions)"]; Protonation2 -> Intermediate2; Intermediate2 -> Cleavage2; Cleavage2 -> Diamine [label="Complete\nDeprotection"]; Cleavage1 -> SideReaction [style=dashed, label="tert-butyl cation"]; Cleavage2 -> SideReaction [style=dashed, label="tert-butyl cation"];

{rank=same; Substrate; MonoBoc; Diamine;} } . Diagram 1. Logical workflow for the acidic cleavage of a dicarbamate.

Data Presentation: Comparison of Acidic Cleavage Conditions

The choice of acid, its concentration, reaction temperature, and time are critical parameters that dictate the outcome of the deprotection reaction, allowing for either selective removal of one Boc group or the complete deprotection to the free amine. The following tables summarize quantitative data for the acidic cleavage of Boc groups from dicarbamate substrates under various conditions.

SubstrateReagentSolventTemp. (°C)TimeProductYield (%)Reference
N,N-diBoc-tryptamineThermalMethanol15045 minMono-Boc-tryptamine90[3]
N,N-diBoc-tryptamineThermalMethanol23045 minTryptamine90[3]
Mono-Boc-tryptamineThermalMethanol23045 minTryptamine81[3]
Boc-VH032 amine4 M HCl in dioxaneDCMRTOvernightVH032 amine HCl65[4]

Note: The thermal deprotection data is included for comparison as a milder, alternative method to acidic cleavage.

Experimental Protocols

Protocol 1: Selective Mono-Deprotection of a Dicarbamate (General Procedure)

This protocol outlines a general approach for the selective removal of one Boc group from an N,N-diBoc-protected amine. The high acid-lability of one of the Boc groups in a dicarbamate allows for its preferential cleavage under milder acidic conditions.[5]

Materials:

  • N,N-diBoc-protected amine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N,N-diBoc-protected amine in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acid (e.g., 1.5 equivalents of TFA or a controlled amount of HCl solution) dropwise to the stirred solution.

  • Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion (consumption of starting material and formation of the mono-Boc product), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-Boc amine by column chromatography on silica gel if necessary.

Protocol 2: Complete Deprotection of a Dicarbamate using Trifluoroacetic Acid (TFA)

This protocol describes the complete removal of both Boc groups from a dicarbamate using a stronger concentration of TFA.

Materials:

  • N,N-diBoc-protected amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Toluene (optional, for azeotropic removal of TFA)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N,N-diBoc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M).

  • Add TFA to the solution. A common condition is a 20-50% (v/v) solution of TFA in DCM.[4]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction for the complete disappearance of both the starting material and the mono-Boc intermediate by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or methanol) and add cold diethyl ether to precipitate the diamine as its trifluoroacetate salt.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.

dot digraph "Experimental_Workflow_Dicarbamate_Deprotection" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Start with N,N-diBoc Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in Anhydrous Solvent (e.g., DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acid [label="Add Acidic Reagent\n(TFA or HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Appropriate Temperature\n(e.g., 0 °C to RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Complete Deprotection?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup_Mono [label="Aqueous Workup\n(Neutralization, Extraction, Drying)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify_Mono [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mono_Product [label="Isolated Mono-Boc Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Remove Solvent & Excess Acid\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitation [label="Precipitate Salt\n(e.g., with Diethyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; Di_Product [label="Isolated Diamine Salt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Add_Acid; Add_Acid -> Reaction; Reaction -> Monitor; Monitor -> Decision; Decision -> Workup_Mono [label="No (Selective)"]; Workup_Mono -> Purify_Mono; Purify_Mono -> Mono_Product; Decision -> Evaporation [label="Yes (Complete)"]; Evaporation -> Precipitation; Precipitation -> Di_Product; } . Diagram 2. General experimental workflow for acidic deprotection.

Protocol 3: Complete Deprotection of a Dicarbamate using Hydrochloric Acid (HCl)

This protocol provides an alternative to TFA for the complete removal of both Boc groups, yielding the diamine as its hydrochloride salt.

Materials:

  • N,N-diBoc-protected amine

  • 4 M HCl in dioxane (or other suitable concentration and solvent)

  • Anhydrous dichloromethane (DCM) or methanol

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N,N-diBoc-protected amine in anhydrous DCM or methanol.

  • To the stirred solution, add 4 M HCl in dioxane dropwise.[4]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material and the mono-Boc intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents and excess HCl.

  • The resulting residue is the diamine hydrochloride salt. If necessary, it can be further purified. For instance, the residue can be dissolved in deionized water and washed with DCM to remove any non-polar impurities.[4] The aqueous solution containing the product can then be used directly or lyophilized to obtain a solid.

Conclusion

The acidic cleavage of Boc groups from dicarbamates is a versatile transformation that can be controlled to achieve either selective mono-deprotection or complete deprotection. The choice of acidic reagent, its concentration, and the reaction conditions are paramount in determining the outcome of the reaction. For selective removal of a single Boc group, milder acidic conditions are generally effective due to the enhanced acid-lability of one of the Boc groups in a dicarbamate. For complete deprotection, stronger acidic conditions using reagents like TFA or HCl are employed. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these deprotection strategies in their synthetic endeavors, contributing to the efficient production of valuable amine intermediates in drug discovery and development.

References

Application Notes and Protocols for the Use of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as Nα-Boc-Nε-Cbz-L-5-hydroxylysine alcohol (Boc-Lys(Cbz)-OH), is a valuable building block in solid-phase peptide synthesis (SPPS). This derivative of L-lysine incorporates a hydroxyl group on the side chain, allowing for the synthesis of peptides with post-translational modifications or unique structural features. The orthogonal protecting group strategy, employing the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group for the ε-amino group, provides precise control during peptide elongation.

The presence of the hydroxyl group on the lysine side chain is of significant interest in drug development and biomedical research. It can mimic natural post-translational modifications, such as those found in collagen, or serve as a handle for further chemical modifications, including glycosylation, phosphorylation, or the attachment of payloads.[1][2] This application note provides an overview of the properties of Boc-Lys(Cbz)-OH and detailed protocols for its use in Boc-based SPPS.

Properties and Handling

The successful incorporation of Boc-Lys(Cbz)-OH into a peptide sequence relies on understanding the properties of its protecting groups.

PropertyDescription
Chemical Name This compound
Common Name Nα-Boc-Nε-Cbz-L-5-hydroxylysine alcohol
Molecular Formula C19H30N2O5
α-Amino Protection tert-Butyloxycarbonyl (Boc)
ε-Amino Protection Benzyloxycarbonyl (Cbz or Z)
Boc Group Lability Acid-labile (e.g., Trifluoroacetic acid - TFA)
Cbz Group Lability Hydrogenolysis (e.g., H2, Pd/C) or strong acid (e.g., HF)
Orthogonality The Boc and Cbz groups are considered quasi-orthogonal in a Boc-SPPS strategy, as the Cbz group is stable to the TFA used for Boc deprotection.[3]

Storage and Handling: Boc-Lys(Cbz)-OH should be stored in a cool, dry place, protected from light and moisture. Standard laboratory personal protective equipment should be worn when handling the compound.

Experimental Protocols

The following protocols outline the use of Boc-Lys(Cbz)-OH in a standard Boc-based solid-phase peptide synthesis workflow.

Protocol 1: Manual Boc-SPPS Coupling of Boc-Lys(Cbz)-OH

Objective: To incorporate a Boc-Lys(Cbz)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Peptidyl-resin (with a free N-terminal amino group)

  • Boc-Lys(Cbz)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, followed by a 20-minute treatment with fresh deprotection solution to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice), followed by washing with DMF (3x).

  • Coupling Activation: In a separate vial, dissolve Boc-Lys(Cbz)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with an acetic anhydride/DIPEA solution in DMF.

Protocol 2: Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups, including the Cbz group from the hydroxylysine residue.

Materials:

  • Peptidyl-resin (fully synthesized peptide)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Thoroughly dry the peptidyl-resin under vacuum.

  • HF Cleavage: Place the dried resin in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole) to protect sensitive residues. Cool the vessel in a dry ice/acetone bath and condense the required amount of liquid HF.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The HF will cleave the peptide from the resin and remove the Cbz and other acid-labile side-chain protecting groups.

  • HF Removal: Carefully remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Isolate the crude peptide by filtration or centrifugation.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

Boc_SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents cluster_process Synthesis Steps Resin Peptidyl-Resin (Free N-terminus) Deprotection Boc Deprotection Resin->Deprotection 1. Cleavage Cleavage & Deprotection Resin->Cleavage 5. Final Step BocLys Boc-Lys(Cbz)-OH CouplingStep Coupling BocLys->CouplingStep 3. Coupling Coupling Reagent (e.g., HBTU/DIPEA) Coupling->CouplingStep TFA 50% TFA in DCM TFA->Deprotection HF HF / Scavengers HF->Cleavage Deprotection->CouplingStep 2. Wash & Neutralize CouplingStep->Resin 4. Repeat Cycle FinalPeptide Purified Peptide with 5-Hydroxylysine Cleavage->FinalPeptide 6. Purify

Caption: Boc-SPPS workflow for incorporating Boc-Lys(Cbz)-OH.

Post_Synthetic_Modification cluster_glycosylation Glycosylation cluster_phosphorylation Phosphorylation Peptide Peptide with 5-Hydroxylysine (-CH2-CH(OH)-CH2-) Enzyme Glycosyltransferase or Kinase Peptide->Enzyme Substrate Peptide->Enzyme GlycosylatedPeptide Glycosylated Peptide Enzyme->GlycosylatedPeptide Catalysis PhosphorylatedPeptide Phosphorylated Peptide Enzyme->PhosphorylatedPeptide Catalysis Sugar Activated Sugar (e.g., UDP-Gal) Sugar->Enzyme Donor ATP ATP ATP->Enzyme

Caption: Potential post-synthetic modifications of the hydroxyl group.

Conclusion

This compound is a versatile building block for synthesizing peptides containing a 5-hydroxylysine residue. The orthogonal protection offered by the Boc and Cbz groups allows for its straightforward incorporation using standard Boc-SPPS protocols. The resulting hydroxylated peptides are valuable tools in chemical biology and drug discovery, enabling the study of post-translational modifications and the development of novel peptide-based therapeutics. The protocols provided herein offer a foundation for the successful application of this compound in peptide synthesis endeavors.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the selective functionalization of the primary hydroxyl group in (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate. This chiral building block, often referred to as Boc-Lys(Cbz)-ol, is a valuable intermediate in the synthesis of various pharmaceutical compounds and peptidomimetics. The protocols detailed below are designed to be robust and reproducible, offering a range of transformations to access key derivatives.

Introduction

This compound possesses a primary alcohol that serves as a versatile handle for introducing diverse chemical functionalities. The presence of both Boc and Cbz protecting groups on the amino functionalities allows for orthogonal deprotection strategies in subsequent synthetic steps. The selective modification of the hydroxyl group, while preserving the integrity of the carbamate protecting groups, is crucial for its use as a synthetic intermediate. This document outlines detailed procedures for the oxidation, esterification, etherification, and azidation of this key substrate.

Data Presentation

The following table summarizes the expected outcomes for the functionalization of this compound based on established chemical transformations of similar N-protected amino alcohols.

Functionalization ReactionReagents and ConditionsProductExpected Yield (%)
Oxidation Dess-Martin Periodinane (DMP), CH₂Cl₂, rt(S)-Benzyl tert-butyl (6-oxohexane-1,5-diyl)dicarbamate85-95
Esterification Acetic acid, DCC, DMAP, CH₂Cl₂, rt(S)-6-(acetyloxy)hexane-1,5-diyl)dicarbamate80-90
Etherification NaH, Benzyl bromide, THF, 0 °C to rt(S)-Benzyl tert-butyl (6-(benzyloxy)hexane-1,5-diyl)dicarbamate70-85
Azidation PPh₃, DIAD, DPPA, THF, 0 °C to rt(S)-Benzyl tert-butyl (6-azidohexane-1,5-diyl)dicarbamate80-95

Experimental Protocols

Oxidation to the Aldehyde: Dess-Martin Oxidation

This protocol describes the mild and selective oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP).[1][2][3] This method is advantageous due to its neutral pH conditions and high chemoselectivity, which prevents over-oxidation to the carboxylic acid and is compatible with the carbamate protecting groups.[4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-Benzyl tert-butyl (6-oxohexane-1,5-diyl)dicarbamate as a white solid.

Esterification: Steglich Esterification

This protocol details the esterification of the primary alcohol with a carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6][7] The Steglich esterification is a mild method suitable for substrates that may be sensitive to acidic or basic conditions.[5][6][7]

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, 1.2 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filter funnel with filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (15 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous dichloromethane (5 mL per mmol of DCC) dropwise to the cooled reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Etherification: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage via the Williamson ether synthesis.[4][8][9][10] The alcohol is first deprotonated with a strong base to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[4][8][9][10]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF (10 mL per mmol of NaH) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL per mmol of substrate) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Conversion to Azide: Mitsunobu Reaction

This protocol details the conversion of the primary alcohol to an azide with inversion of configuration using a Mitsunobu reaction.[11][12][13][14] Diphenylphosphoryl azide (DPPA) is used as the azide source.[15]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD, 1.5 eq)

  • Diphenylphosphoryl azide (DPPA, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (20 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The solution will typically turn a pale yellow color.

  • After stirring for 15 minutes at 0 °C, add DPPA (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-Benzyl tert-butyl (6-azidohexane-1,5-diyl)dicarbamate.[15]

Mandatory Visualizations

G cluster_oxidation Oxidation Workflow cluster_esterification Esterification Workflow cluster_etherification Etherification Workflow cluster_azidation Azidation Workflow start_ox This compound reagents_ox Dess-Martin Periodinane DCM, rt start_ox->reagents_ox product_ox (S)-Benzyl tert-butyl (6-oxohexane-1,5-diyl)dicarbamate reagents_ox->product_ox start_est This compound reagents_est R-COOH, DCC, DMAP DCM, rt start_est->reagents_est product_est (S)-Benzyl tert-butyl (6-(acyloxy)hexane-1,5-diyl)dicarbamate reagents_est->product_est start_eth This compound reagents_eth 1. NaH, THF 2. R-X start_eth->reagents_eth product_eth (S)-Benzyl tert-butyl (6-(alkoxy)hexane-1,5-diyl)dicarbamate reagents_eth->product_eth start_azi This compound reagents_azi PPh3, DIAD, DPPA THF start_azi->reagents_azi product_azi (S)-Benzyl tert-butyl (6-azidohexane-1,5-diyl)dicarbamate reagents_azi->product_azi Signaling_Pathway cluster_reagents Reagent Class cluster_products Product Class Oxidant Oxidant (e.g., DMP) Aldehyde Aldehyde Oxidant->Aldehyde Coupling_Agent Coupling Agent (e.g., DCC/DMAP) Ester Ester Coupling_Agent->Ester Base_Halide Base + Alkyl Halide (e.g., NaH/R-X) Ether Ether Base_Halide->Ether Mitsunobu_Reagents Mitsunobu Reagents (e.g., PPh3/DIAD/DPPA) Azide Azide Mitsunobu_Reagents->Azide Starting_Material (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Starting_Material->Oxidant Oxidation Starting_Material->Coupling_Agent Esterification Starting_Material->Base_Halide Etherification Starting_Material->Mitsunobu_Reagents Azidation

References

Application Notes and Protocols for the Oxidation of Primary Alcohols in N-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of primary alcohols in N-protected amino alcohols to their corresponding aldehydes is a critical transformation in synthetic organic chemistry, particularly in the fields of pharmaceutical and peptide chemistry. The resulting N-protected amino aldehydes are valuable chiral building blocks for the synthesis of complex molecules, including peptide mimics, enzyme inhibitors, and various natural products. The challenge in this conversion lies in achieving high chemoselectivity for the primary alcohol oxidation without affecting the N-protecting group or causing epimerization of the adjacent stereocenter. This document provides detailed application notes and experimental protocols for several widely used and effective methods for this transformation.

Common N-Protecting Groups

The choice of the nitrogen protecting group is crucial as it influences the solubility, reactivity, and stability of the amino alcohol substrate. It must be stable to the oxidation conditions and easily removable in a subsequent synthetic step. Commonly employed N-protecting groups compatible with mild oxidation conditions include:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of non-acidic conditions and readily removed with mild acids.

  • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions and typically removed by catalytic hydrogenation.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but readily cleaved by mild bases, making it orthogonal to Boc and Cbz protecting groups.

These protecting groups are generally well-tolerated by the mild oxidation methods described herein.[1]

Overview of Key Oxidation Methods

Several methods have been developed for the mild and selective oxidation of primary alcohols. The selection of a specific method often depends on the substrate's structural features, the desired scale of the reaction, and the available laboratory resources. The most effective and commonly used methods include Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Parikh-Doering oxidation, TEMPO-mediated oxidation, and Ley-Griffith (TPAP) oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[2] Key advantages include its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[2] Importantly for N-protected amino alcohols, DMP oxidation is known to proceed with minimal epimerization of the α-stereocenter.[3] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which is crucial for acid-sensitive substrates.[2]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][5] This method is renowned for its mild reaction conditions, typically conducted at cryogenic temperatures (-78 °C), which allows for excellent functional group tolerance.[6] For substrates with a chiral center adjacent to the alcohol, the use of a bulkier base such as DIPEA is recommended to minimize the risk of epimerization.[7]

Parikh-Doering Oxidation

A modification of the activated DMSO oxidations, the Parikh-Doering oxidation employs the sulfur trioxide pyridine complex (SO₃•Py) to activate DMSO.[8][9] A significant advantage of this method is that it can be performed at non-cryogenic temperatures, often between 0 °C and room temperature, making it operationally simpler than the Swern oxidation.[9] It is a mild and selective method that is compatible with a wide range of functional groups.[8]

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable free radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant. Common co-oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or sodium chlorite (NaClO₂).[10][11] TEMPO-catalyzed oxidations are highly chemoselective for primary alcohols and can be performed under mild conditions. The Zhao modification, which uses a catalytic amount of bleach with stoichiometric sodium chlorite, is particularly effective at minimizing side reactions like chlorination.[10]

Ley-Griffith (TPAP) Oxidation

The Ley-Griffith oxidation utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[12][13] This method is known for its mildness, high selectivity, and compatibility with a broad range of functional groups, including those sensitive to other oxidants.[14] The reaction is typically carried out at room temperature in the presence of molecular sieves to ensure anhydrous conditions.[12]

Data Presentation: Comparison of Oxidation Methods

Oxidation MethodTypical ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesPotential Drawbacks
Dess-Martin Periodinane (DMP) DMP, optional base (e.g., pyridine)CH₂Cl₂0 to RT1 - 485 - 95Mild, neutral pH, minimal epimerization, fast reaction times.[3]Potentially explosive reagent, high molecular weight of reagent.
Swern Oxidation DMSO, oxalyl chloride, Et₃N or DIPEACH₂Cl₂-780.5 - 280 - 95Mild conditions, high yields, broad functional group tolerance.[4]Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide).[4]
Parikh-Doering Oxidation DMSO, SO₃•Py, Et₃N or DIPEACH₂Cl₂/DMSO0 to RT1 - 3>90Non-cryogenic, mild conditions, minimal side products.[8][9]Requires careful handling of the hygroscopic SO₃•Py reagent.[8]
TEMPO-Mediated Oxidation TEMPO (cat.), NaOCl or NaClO₂/NaOClCH₂Cl₂/H₂O0 to RT1 - 580 - 95Highly chemoselective, uses inexpensive oxidants, environmentally benign options.[10]Potential for halogenated byproducts with some co-oxidants.
Ley-Griffith (TPAP) Oxidation TPAP (cat.), NMO, molecular sievesCH₂Cl₂RT1 - 1670 - 95Mild, catalytic, high functional group tolerance.[12][14]Catalyst can be expensive, reactions can be exothermic on a larger scale.[12][15]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-valinol

Materials:

  • N-Boc-valinol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve N-Boc-valinol (1.0 eq) in anhydrous CH₂Cl₂ (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

  • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-valinal.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation of N-Cbz-leucinol

Materials:

  • N-Cbz-leucinol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ in a three-necked flask equipped with a thermometer under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.[16]

  • Slowly add a solution of anhydrous DMSO (2.7 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -65 °C.[16] Stir the mixture for 15 minutes.

  • Slowly add a solution of N-Cbz-leucinol (1.0 eq) in anhydrous CH₂Cl₂ dropwise, again keeping the internal temperature below -65 °C.[16] Stir for 30 minutes at -78 °C.

  • Add DIPEA (or Et₃N) (5.0 - 7.0 eq) dropwise, maintaining the temperature below -65 °C.[16]

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Cbz-leucinal by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation of N-Fmoc-phenylalaninol

Materials:

  • N-Fmoc-phenylalaninol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sulfur trioxide pyridine complex (SO₃•Py)

  • Diisopropylethylamine (DIPEA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve N-Fmoc-phenylalaninol (1.0 eq) and DIPEA (3.0 - 7.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfur trioxide pyridine complex (3.0 - 4.0 eq) portion-wise to the stirred solution.[1]

  • Add anhydrous DMSO (7.0 - 14.0 eq) dropwise over 25 minutes.[1]

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into brine and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude N-Fmoc-phenylalaninal by flash column chromatography.

Protocol 4: TEMPO-Mediated Oxidation of an N-Boc-amino alcohol

Materials:

  • N-Boc-amino alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite solution (household bleach, ensure concentration is known)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr) (optional, can accelerate the reaction)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-amino alcohol (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

  • Add an aqueous solution of NaHCO₃ (e.g., 0.5 M) and KBr (0.1 eq, if used).

  • Add TEMPO (0.01 - 0.05 eq) to the biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1 - 1.5 eq) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Stir at 0 °C until the starting material is consumed (monitor by TLC, typically 1-3 hours). The orange color of the reaction mixture should persist.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-amino aldehyde by flash column chromatography.

Protocol 5: Ley-Griffith (TPAP) Oxidation of an N-Boc-amino alcohol

Materials:

  • N-Boc-amino alcohol

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • Powdered 4 Å molecular sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite®

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 5% aqueous copper sulfate (CuSO₄) solution (optional, for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of the N-Boc-amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere, add powdered 4 Å molecular sieves and N-methylmorpholine N-oxide (1.5 eq).[12]

  • Add tetrapropylammonium perruthenate (0.05 eq) in one portion.[12]

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 16 hours, so monitor the progress by TLC.[12][17]

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with CH₂Cl₂.

  • Wash the filtrate with saturated aqueous Na₂SO₃ solution and optionally with 5% aqueous CuSO₄ solution.[17]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-amino aldehyde by flash column chromatography.

Mandatory Visualizations

G General Workflow for Oxidation of N-Protected Amino Alcohols cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start N-Protected Amino Alcohol dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert cool Cool to Reaction Temperature inert->cool add_reagents Add Oxidizing Agent(s) & Base (if required) cool->add_reagents stir Stir and Monitor by TLC add_reagents->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure N-Protected Amino Aldehyde purify->product

Caption: General experimental workflow for the oxidation of N-protected amino alcohols.

G Decision Tree for Selecting an Oxidation Method start Choosing an Oxidation Method for N-Protected Amino Alcohol q1 Is the substrate sensitive to epimerization? start->q1 q2 Are cryogenic conditions available/desirable? q1->q2 No q3 Is a catalytic method preferred? q1->q3 No dmp Dess-Martin Periodinane (DMP) q1->dmp Yes (High Priority) swern Swern Oxidation q2->swern Yes parikh Parikh-Doering Oxidation q2->parikh No q4 Are metal-based reagents to be avoided? q3->q4 No tpap Ley-Griffith (TPAP) Oxidation q3->tpap Yes q4->dmp Yes (Iodine-based) q4->swern Yes (Sulfur-based) q4->parikh Yes (Sulfur-based) tempo TEMPO-Mediated Oxidation q4->tempo Yes (Organic radical) q4->tpap No (Ruthenium-based) dmp->q3 parikh->q3

Caption: Decision-making flowchart for selecting an appropriate oxidation method.

References

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate , also known by its common abbreviations Boc-Lys(Z)-ol or Boc-Lysinol(Z) , is a valuable chiral building block in organic synthesis, particularly in the construction of complex, stereochemically defined molecules. Derived from the natural amino acid L-lysine, this bifunctional molecule incorporates two orthogonal protecting groups, a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz or Z) group, which allows for selective chemical manipulation of its two amino functionalities. Its primary alcohol provides a versatile handle for a variety of synthetic transformations.

This application note provides an overview of the utility of this compound as a chiral precursor, with a focus on its application in the stereoselective synthesis of substituted piperidines, a common scaffold in bioactive natural products and pharmaceuticals.[1][2]

Physicochemical Properties

PropertyValue
CAS Number 82689-20-1
Molecular Formula C₁₉H₃₀N₂O₅
Molecular Weight 366.45 g/mol
Appearance White to off-white powder
Chirality (S)-configuration

Application in the Synthesis of Chiral 2-Substituted Piperidines

The enantiopure nature of this compound makes it an excellent starting material for the synthesis of chiral heterocycles. One notable application is its conversion to chiral 2-substituted piperidines. The synthesis of these structures is of significant interest as the piperidine motif is a core component of many alkaloids and therapeutic agents.[3][4] The general strategy involves the selective transformation of the primary alcohol and subsequent cyclization.

A key transformation is the conversion of the terminal hydroxyl group into a suitable leaving group, followed by intramolecular nucleophilic substitution by one of the protected amino groups to form the piperidine ring. The choice of reaction conditions and the order of deprotection of the Boc and Cbz groups allow for controlled cyclization and further functionalization.

Below is a representative experimental workflow for the synthesis of a chiral piperidine precursor from this compound.

G start (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate step1 Activation of Primary Alcohol (e.g., Mesylation or Tosylation) start->step1 MsCl or TsCl, Et3N step2 Selective Deprotection of Nα-Boc Group (Acidic Conditions) step1->step2 TFA or HCl in Dioxane step3 Intramolecular Cyclization (Base-mediated) step2->step3 K2CO3 or other base product Chiral Nε-Cbz-Protected 2-Substituted Piperidine step3->product

Caption: Synthetic workflow from Boc-Lys(Z)-ol to a chiral piperidine.

Experimental Protocols

Protocol 1: Mesylation of this compound

This protocol describes the activation of the primary alcohol by converting it into a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq.
This compound1.0
Triethylamine1.5
Methanesulfonyl chloride1.2
Protocol 2: Deprotection and Intramolecular Cyclization

This protocol outlines the selective removal of the Nα-Boc protecting group followed by base-mediated intramolecular cyclization to form the piperidine ring.

Materials:

  • Mesylated intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the mesylated intermediate (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v) at 0 °C.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the crude ammonium salt in acetonitrile.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude chiral piperidine derivative.

  • Purify the product by flash column chromatography.

ReagentMolar Eq.
Mesylated intermediate1.0
Potassium carbonate3.0

Signaling Pathways and Logical Relationships

The chiral piperidine scaffolds synthesized from this compound can serve as key intermediates in the synthesis of various biologically active molecules. For instance, many piperidine alkaloids are known to interact with neuronal signaling pathways by acting as agonists or antagonists of various receptors.

G cluster_synthesis Synthetic Pathway cluster_application Biological Application Boc-Lys(Z)-ol Boc-Lys(Z)-ol Chiral Piperidine Chiral Piperidine Boc-Lys(Z)-ol->Chiral Piperidine Multi-step Synthesis Bioactive Molecule Bioactive Molecule Chiral Piperidine->Bioactive Molecule Further Functionalization Neuronal Receptor Neuronal Receptor Bioactive Molecule->Neuronal Receptor Modulates Activity Signaling Cascade Signaling Cascade Neuronal Receptor->Signaling Cascade Physiological Response Physiological Response Signaling Cascade->Physiological Response

Caption: Relationship between synthesis and biological application.

Conclusion

This compound is a versatile and valuable chiral building block for the stereoselective synthesis of complex molecules. Its pre-defined stereochemistry and orthogonal protecting groups offer a reliable strategy for the construction of chiral scaffolds, such as 2-substituted piperidines, which are prevalent in medicinally relevant compounds. The protocols provided herein offer a general framework for the utilization of this building block in asymmetric synthesis, paving the way for the development of novel therapeutic agents and the synthesis of intricate natural products.

References

Application Notes and Protocols for Asymmetric Synthesis Employing Chiral Diamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chiral diamines are a cornerstone of modern asymmetric synthesis, enabling the enantioselective production of a vast array of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, making the synthesis of single enantiomers a critical endeavor. Chiral diamine precursors, particularly C2-symmetric 1,2-diamines and their derivatives, have proven to be exceptionally versatile and effective ligands in a multitude of asymmetric transformations.

This document provides detailed application notes and experimental protocols for two of the most powerful and widely utilized asymmetric reactions employing chiral diamine precursors: the Noyori Asymmetric Hydrogenation of β-keto esters and the Asymmetric Transfer Hydrogenation of ketones. These methods, pioneered by Nobel laureate Ryoji Noyori and his collaborators, offer highly efficient and selective routes to chiral alcohols, which are valuable building blocks in the synthesis of complex molecules.

Key chiral diamine precursors featured in these protocols include derivatives of 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH). The N-sulfonated derivatives of these diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are particularly noteworthy for their role in creating highly active and enantioselective ruthenium catalysts.

The protocols detailed below are intended to serve as a practical guide for researchers in academic and industrial settings. They are accompanied by quantitative data summaries to facilitate comparison and decision-making, as well as visualizations of reaction mechanisms and experimental workflows to provide a deeper understanding of the underlying principles.

Noyori Asymmetric Hydrogenation of β-Keto Esters

The Noyori asymmetric hydrogenation of β-keto esters is a powerful method for the synthesis of enantiomerically enriched β-hydroxy esters. This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, in combination with a chiral diamine. The reaction proceeds with high enantioselectivity and yield under hydrogen pressure.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate

This protocol describes the asymmetric hydrogenation of methyl 3-oxobutanoate to (R)-methyl 3-hydroxybutanoate using a Ru-BINAP catalyst.

Materials:

  • RuCl₂[(R)-BINAP] (Ruthenium(II) chloride (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complex)

  • Methyl 3-oxobutanoate

  • Ethanol (EtOH), anhydrous and degassed

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr reactor)

  • Standard Schlenk line and glassware for inert atmosphere techniques

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, behind a blast shield, and away from ignition sources.[1][2][3]

  • High-pressure reactions should only be performed by trained personnel using appropriate and certified equipment.[1]

  • The catalyst may be pyrophoric upon exposure to air, especially after the reaction. Handle with care under an inert atmosphere.[2][3]

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under a stream of inert gas, a high-pressure autoclave is charged with RuCl₂[(R)-BINAP] (0.1 mol%).

  • Reaction Setup: A solution of methyl 3-oxobutanoate (1.0 equivalent) in anhydrous and degassed ethanol (to a concentration of ~1 M) is prepared and added to the autoclave via cannula.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen gas several times to remove any residual air. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 4 atm to 100 atm, depending on the specific substrate and catalyst loading).[4]

  • Reaction: The reaction mixture is stirred vigorously at a set temperature (e.g., 23-100 °C) for the required time (typically 12-48 hours).[4] Reaction progress can be monitored by techniques such as TLC or GC by carefully taking aliquots from the reactor after depressurizing and purging with an inert gas.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully vented in a safe manner. The reactor is purged with an inert gas.

  • Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by distillation to afford the chiral β-hydroxy ester.[5]

  • Characterization: The yield of the product is determined. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.[4][6][7][8][9]

Data Presentation: Noyori Asymmetric Hydrogenation of β-Keto Esters
EntrySubstrate (β-Keto Ester)Catalyst (mol%)H₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Configuration
1Methyl 3-oxobutanoateRuCl₂[(S)-BINAP] (0.1)100301009499.5S
2Ethyl 4-chloro-3-oxobutanoateRuBr₂[(R)-BINAP] (0.1)100254899>99R
3Methyl 2-methyl-3-oxobutanoateRuCl₂[(R)-BINAP] (0.05)1002512098992S, 3R
4Ethyl benzoylacetateRuCl₂[(S)-BINAP] (0.1)100100489996S
5Methyl 3-oxopentanoateRuCl₂[(R)-BINAP] (0.1)10030489598R

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a highly practical and versatile method for the enantioselective reduction of ketones to chiral alcohols. This reaction typically utilizes a ruthenium catalyst bearing a chiral N-sulfonylated diamine ligand, such as (S,S)-TsDPEN. A key advantage of ATH is the use of readily available and safer hydrogen donors like a formic acid/triethylamine azeotrope or isopropanol.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the asymmetric transfer hydrogenation of acetophenone to (S)-1-phenylethanol using a Ru-(S,S)-TsDPEN catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous and degassed solvent (e.g., dichloromethane, CH₂Cl₂)

  • Standard Schlenk line and glassware for inert atmosphere techniques

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

  • Formic acid is corrosive and should be handled with appropriate personal protective equipment.

  • Triethylamine is a flammable and corrosive liquid.

  • All operations should be carried out in a well-ventilated fume hood.

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) are dissolved in the anhydrous and degassed solvent. The mixture is stirred at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, a pre-mixed and degassed 5:2 azeotropic mixture of formic acid and triethylamine is added as the hydrogen source.

  • Reaction: Acetophenone (1.0 equivalent) is added to the reaction mixture. The flask is sealed and the mixture is stirred at a specified temperature (e.g., 28-40 °C) for the required time (typically 1-24 hours).[10] Reaction progress can be monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.[11]

  • Characterization: The yield of the product is determined. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.[4][6][7][8][9]

Data Presentation: Asymmetric Transfer Hydrogenation of Various Ketones
EntrySubstrate (Ketone)Catalyst (mol%)Hydrogen DonorTemp (°C)Time (h)Yield (%)ee (%)Configuration
1AcetophenoneRuCl--INVALID-LINK-- (1)HCOOH/NEt₃2829998S
21-TetraloneRuCl--INVALID-LINK-- (0.1)HCOOH/NEt₃28169899S
3PropiophenoneRuCl--INVALID-LINK-- (1)i-PrOH/KOH2519597R
42-AcetylthiopheneRuCl--INVALID-LINK-- (1)HCOOH/NEt₃2849695S
5Cyclohexyl methyl ketoneRuCl--INVALID-LINK-- (0.5)HCOOH/NEt₃40249296R

Visualizations

general_workflow cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_analysis Analysis & Purification Precursor Chiral Diamine Precursor Ligand Chiral Ligand Synthesis Precursor->Ligand Derivatization Catalyst Catalyst Formation Ligand->Catalyst Complexation with Metal Reaction Catalytic Reaction Catalyst->Reaction Reactants Substrate + Reagents Reactants->Reaction Product Chiral Product Reaction->Product Purification Purification Product->Purification Analysis Analysis (Yield, ee%) Purification->Analysis

Caption: General workflow for asymmetric synthesis using chiral diamine precursors.

nobori_mechanism Ru_precatalyst RuX₂(diamine)(diphosphine) Ru_hydride [RuH(diamine)(diphosphine)]⁺ Ru_precatalyst->Ru_hydride + H₂ - HX Substrate_complex [RuH(S)(diamine)(diphosphine)]⁺ Ru_hydride->Substrate_complex + Substrate (S) Transition_state [Transition State] Substrate_complex->Transition_state Outer-sphere hydride transfer Product_complex [RuH(P)(diamine)(diphosphine)]⁺ Transition_state->Product_complex Product_complex->Ru_hydride - Product (P) Chiral_product Chiral Alcohol Product_complex->Chiral_product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

ath_mechanism Ru_precatalyst [RuCl(arene)(TsDPEN)] Ru_amido [Ru(arene)(TsDPEN)] Ru_precatalyst->Ru_amido - HCl Ru_hydride [RuH(arene)(TsDPEN-H)] Ru_amido->Ru_hydride + H-Donor - Donor_ox Transition_state [Six-membered Transition State] Ru_hydride->Transition_state + Ketone Product_complex [Ru(arene)(TsDPEN)] + Product Transition_state->Product_complex Concerted H⁻/H⁺ transfer Product_complex->Ru_amido Chiral_product Chiral Alcohol Product_complex->Chiral_product

Caption: Catalytic cycle for asymmetric transfer hydrogenation (metal-ligand bifunctional mechanism).

References

Application Notes and Protocols for Monitoring Reactions of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is a differentially protected derivative of 6-amino-2-(aminomethyl)hexan-1-ol, a key building block in the synthesis of various biologically active molecules and peptidomimetics. The presence of two distinct carbamate protecting groups, a benzyloxycarbonyl (Cbz or Z) group and a tert-butyloxycarbonyl (Boc) group, allows for selective deprotection and subsequent functionalization. Monitoring the reactions of this compound, such as selective deprotection or derivatization of the hydroxyl group, is crucial for optimizing reaction conditions and ensuring the desired product is obtained with high purity. This document provides detailed application notes and protocols for monitoring such reactions using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a powerful technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and the final product based on their polarity. Given the presence of the aromatic Cbz group, UV detection is a highly effective method for this compound and its derivatives. By analyzing aliquots of the reaction mixture at different time points, one can determine the reaction conversion and identify the formation of any byproducts. A reversed-phase C18 column is typically suitable for separating such compounds of moderate polarity.

Experimental Protocol:

a. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1-1 mg/mL.

  • If the reaction mixture contains solid particles, filter the diluted sample through a 0.22 µm syringe filter before injection.

b. Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both may contain 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape).

  • Gradient Program:

    • Start with 30% ACN / 70% Water.

    • Ramp to 95% ACN / 5% Water over 15 minutes.

    • Hold at 95% ACN for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (for the Cbz group).

  • Injection Volume: 5-10 µL.

c. Data Presentation:

The progress of a typical reaction, such as the selective deprotection of the Boc group, can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

CompoundRetention Time (min)
This compound (Starting Material)12.5
(S)-Benzyl (6-amino-1-hydroxyhexan-2-yl)carbamate (Product)8.2

d. Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Analyze Analyze Reaction Progress Integrate->Analyze

HPLC Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

LC-MS combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information.[1] This is particularly useful for unambiguously identifying the starting material, product, and any intermediates or byproducts in the reaction mixture. Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules. Monitoring reactions by LC-MS provides a high degree of confidence in the structural assignments of the observed species.

Experimental Protocol:

a. Sample Preparation:

  • Prepare samples as described for HPLC analysis, but at a slightly lower concentration (e.g., 0.01-0.1 mg/mL) to avoid detector saturation.

  • Ensure the diluent is compatible with the LC-MS mobile phase (e.g., acetonitrile or methanol).

b. Instrumentation and Conditions:

  • Instrument: LC-MS system with an ESI source.

  • LC Conditions: Same as the HPLC method described above. The use of volatile mobile phase additives like formic acid is preferred over TFA, which can cause ion suppression.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

c. Data Presentation:

The expected m/z values for the protonated molecular ions [M+H]⁺ are used to identify the compounds of interest.

CompoundExpected [M+H]⁺ (m/z)
This compound (Starting Material)381.24
(S)-Benzyl (6-amino-1-hydroxyhexan-2-yl)carbamate (Product)281.19

d. Visualization:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Dilute Dilute Sample Reaction->Dilute Filter Filter Dilute->Filter Inject Inject into LC Filter->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC EIC Extracted Ion Chromatogram TIC->EIC MassSpec Mass Spectra Analysis EIC->MassSpec

LC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an invaluable tool for monitoring reactions by providing detailed structural information about the molecules in solution.[2][3][4] For reactions of this compound, ¹H NMR is particularly useful. The disappearance of the characteristic signal for the Boc group (a singlet at ~1.4 ppm) or the Cbz group (a singlet at ~5.1 ppm and aromatic protons at ~7.3 ppm) can be used to monitor the progress of deprotection reactions.[5] Quantitative NMR (qNMR) can also be employed for accurate determination of conversion by integrating key signals relative to an internal standard.

Experimental Protocol:

a. Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.

  • If necessary, remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

b. Instrumentation and Conditions:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Solvent: CDCl₃ (or other appropriate deuterated solvent).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay (d1): 1-5 seconds.

c. Data Presentation:

Key diagnostic ¹H NMR signals for monitoring a selective Boc deprotection are summarized below.

GroupStarting Material (δ, ppm)Product (disappearance of signal)
Boc (tert-butyl)~1.4 (s, 9H)Absent
Cbz (benzyl CH₂)~5.1 (s, 2H)~5.1 (s, 2H) (remains)
Cbz (aromatic)~7.3 (m, 5H)~7.3 (m, 5H) (remains)

d. Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Aliquot Reaction Aliquot Solvent_Removal Remove Reaction Solvent Aliquot->Solvent_Removal Dissolve Dissolve in Deuterated Solvent Solvent_Removal->Dissolve Place_in_Magnet Place Sample in Magnet Dissolve->Place_in_Magnet Acquire_Spectrum Acquire ¹H NMR Spectrum Place_in_Magnet->Acquire_Spectrum Process_FID Process Free Induction Decay (FID) Acquire_Spectrum->Process_FID Integrate_Signals Integrate Key Signals Process_FID->Integrate_Signals Determine_Conversion Determine Reaction Conversion Integrate_Signals->Determine_Conversion

NMR Spectroscopy Workflow

Thin-Layer Chromatography (TLC)

Application Note:

TLC is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction.[6] By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the formation of the product. The difference in polarity between the starting material (more nonpolar due to two protecting groups) and the product (more polar after deprotection) allows for good separation on a silica gel plate. Visualization can be achieved using a UV lamp (due to the Cbz group) and/or a chemical stain such as ninhydrin (if a primary or secondary amine is formed) or potassium permanganate.

Experimental Protocol:

a. Sample Preparation:

  • Dip a capillary tube into the reaction mixture to draw up a small amount of the solution.

  • Gently touch the capillary tube to the baseline of the TLC plate to make a small spot.

  • Also spot the starting material as a reference.

b. Development and Visualization:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase (Eluent): A mixture of a nonpolar and a polar solvent. A good starting point is Ethyl Acetate/Hexanes (1:1) or Dichloromethane/Methanol (95:5). The ratio can be adjusted to achieve optimal separation (Rf of the product around 0.3-0.5).

  • Development: Place the TLC plate in a chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm. The Cbz-containing compounds will appear as dark spots.

    • Stain the plate with a suitable reagent (e.g., ninhydrin spray followed by heating if an amine is expected, or a potassium permanganate dip).[7]

c. Data Presentation:

The retention factor (Rf) is calculated for each spot. A decrease in the Rf value typically indicates an increase in polarity.

CompoundRf Value (Ethyl Acetate/Hexanes 1:1)
This compound (Starting Material)0.6
(S)-Benzyl (6-amino-1-hydroxyhexan-2-yl)carbamate (Product)0.2

d. Visualization:

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis Spot_SM Spot Starting Material Spot_RXN Spot Reaction Mixture Spot_SM->Spot_RXN Develop Develop Plate in Eluent Spot_RXN->Develop Dry Dry the Plate Develop->Dry UV_Vis Visualize under UV Light Dry->UV_Vis Stain Stain the Plate UV_Vis->Stain Calculate_Rf Calculate Rf Values Stain->Calculate_Rf

TLC Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dicarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Boc (tert-butyloxycarbonyl) groups from dicarbamates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of my dicarbamate?

Incomplete Boc deprotection of dicarbamates can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to cleave both Boc groups efficiently. The rate of cleavage is highly dependent on the acid concentration.[1]

  • Steric Hindrance: The molecular structure around one or both Boc-protected amines can physically block the acid from accessing the carbamate, requiring more forceful conditions for removal.[1][2]

  • Electronic Effects: Electron-withdrawing groups near the carbamate can destabilize the carbocation intermediate that forms during deprotection, thus slowing down the reaction.[2]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed long enough, or the temperature might be too low for the specific substrate.[2]

  • Substrate Solubility: Poor solubility of the dicarbamate in the chosen solvent can lead to a heterogeneous mixture and an incomplete reaction.[1][2]

  • Presence of Other Acid-Sensitive Groups: If the molecule contains other functional groups that are labile in acidic conditions, the use of milder deprotection conditions to preserve them may not be sufficient to remove both Boc groups.[1][2]

Q2: How can I effectively monitor the progress of my dicarbamate deprotection?

To ensure complete deprotection, it's crucial to monitor the reaction's progress. Common techniques include:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the consumption of the starting dicarbamate and the appearance of the mono-deprotected intermediate and the final diamine product. The free amine products are typically more polar and will have a lower Rf value.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more precise way to monitor the disappearance of the starting material and the formation of the desired product, confirming its mass.[1]

Q3: What are some common side reactions during Boc deprotection, and how can I prevent them?

A primary side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection.[3] This is particularly problematic for residues like tryptophan, methionine, cysteine, and tyrosine.[4]

To prevent these unwanted side reactions, you can add "scavengers" to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[3][5] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and water.

Q4: Can I selectively remove only one of the two Boc groups?

Selective mono-deprotection of a dicarbamate can be challenging but is sometimes possible by carefully controlling the reaction conditions. This typically involves using a weaker acid, a lower concentration of acid, or running the reaction at a lower temperature for a shorter time. The relative steric and electronic environment of the two Boc groups will significantly influence the feasibility of selective deprotection.

Troubleshooting Guide

Problem: Incomplete deprotection of one or both Boc groups.

If you observe the starting material or the mono-deprotected intermediate remaining after the standard reaction time, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that the acid used (e.g., TFA) has not absorbed water, which can reduce its effectiveness.[2] Use a fresh bottle or accurately titrate the acid.

  • Increase Acid Concentration or Strength:

    • Increase the concentration of the acid in the reaction mixture. For example, move from 20% TFA in DCM to 50% TFA in DCM.[6]

    • Switch to a stronger acid system. If TFA is not effective, consider using HCl in dioxane or another organic solvent.[6]

  • Increase Reaction Time and/or Temperature:

    • Allow the reaction to stir for a longer period. Monitor periodically by TLC or LC-MS to determine the optimal time.

    • If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious if your molecule contains other temperature-sensitive functional groups.

  • Improve Solubility:

    • If the starting material is not fully dissolved, try a different solvent system. While DCM is common, other solvents like ethyl acetate or toluene can be used.[7] In some cases, a co-solvent may be necessary.

  • Use Scavengers: The addition of scavengers can sometimes improve the reaction rate by preventing side reactions that might consume the acid or complicate the reaction mixture.

Quantitative Data Summary

The following table summarizes common conditions for Boc deprotection. Note that for dicarbamates, longer reaction times or stronger conditions than those listed for single Boc groups may be necessary.

ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30 min - 4 h0°C to Room Temp.Most common method.[6][8][9]
Hydrochloric Acid (HCl)4 M1,4-Dioxane30 min - 4 hRoom Temp.A strong alternative to TFA.[6]
Hydrochloric Acid (HCl)1-2 MOrganic Solvent (e.g., Dioxane, Ethyl Acetate)1 - 6 hRoom Temp.Can be used to avoid trifluoroacetylation side reactions.[4]
Zinc Bromide (ZnBr₂)StoichiometricDichloromethane (DCM)12 - 24 hRoom Temp.A milder Lewis acid approach.[7]
Oxalyl Chloride3 equivalentsMethanol1 - 4 hRoom Temp.A mild alternative for sensitive substrates.[10]
Phosphoric Acid (H₃PO₄)Aqueous solution-VariableRoom Temp.An environmentally benign and mild option.[11]

Experimental Protocols

Standard Protocol for Boc Deprotection of a Dicarbamate using TFA/DCM
  • Preparation: Dissolve the Boc-protected dicarbamate in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. For a 1:1 DCM:TFA mixture.[8]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed and the desired product is formed.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the TFA and DCM.

  • Purification: The resulting amine trifluoroacetate salt can often be used directly in the next step or purified further by crystallization or chromatography.

Protocol for Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or methanol). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol). The ideal solvent system will give a good separation between the starting material, any intermediate, and the final product.

  • Visualization: Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent such as potassium permanganate or ninhydrin. Ninhydrin is particularly useful as it will stain the free amine product, typically appearing as a colored spot.

Visualizations

G start Incomplete Boc Deprotection of Dicarbamate check_sm Starting material or mono-Boc intermediate observed by TLC/LC-MS? start->check_sm increase_time Increase Reaction Time check_sm->increase_time Yes success Complete Deprotection check_sm->success No increase_time->check_sm check_reagents Check Reagent Quality (e.g., anhydrous acid) increase_time->check_reagents increase_acid Increase Acid Concentration or Change Acid (e.g., TFA to HCl/dioxane) check_reagents->increase_acid increase_temp Increase Reaction Temperature increase_acid->increase_temp check_solubility Improve Substrate Solubility (change solvent) increase_temp->check_solubility add_scavengers Add Scavengers (e.g., TIPS, water) to prevent side reactions check_solubility->add_scavengers failure Still Incomplete: Re-evaluate Strategy add_scavengers->failure G cluster_0 Boc Deprotection of a Dicarbamate Boc-NH-R-NH-Boc Boc-NH-R-NH-Boc H2N-R-NH2 H2N-R-NH2 Boc-NH-R-NH-Boc->H2N-R-NH2 + Acid (e.g., TFA) - 2 CO2 - 2 Isobutylene

References

Technical Support Center: Cbz Deprotection by Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the removal of the carboxybenzyl (Cbz or Z) protecting group via hydrogenolysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Cbz deprotection experiments in a question-and-answer format.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer:

Slow or incomplete hydrogenolysis is a common issue with several potential causes:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][2][3]

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic or nucleophilic cleavage.[1][3] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise may help drive the reaction to completion.[1]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][3]

    • Solution: Use a fresh, high-quality catalyst.[1][3] If you suspect catalyst deactivation, try a new batch. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with sterically hindered substrates.[1][3]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[1][3]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][3]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][3]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.[2]

    • Solution: Choose a solvent system in which the starting material is fully soluble. Common solvents include methanol, ethanol, ethyl acetate, and THF.[3]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[3]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[3]

Question 2: I am observing undesired side products during the hydrogenolysis. How can I minimize them?

Answer:

The formation of side products is dependent on the substrate's functional groups and the reaction conditions. Here are some common side reactions and their solutions:

  • Over-reduction of Other Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, aryl halides (especially bromides and iodides), and other benzyl ethers can also be reduced under hydrogenolysis conditions.[1][2][4]

    • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1][3] This method can sometimes avoid the reduction of sensitive groups.[1] For highly sensitive substrates, non-reductive methods like acid-catalyzed or nucleophilic cleavage are recommended.[1][3]

  • N-Benzylation: Formation of an N-benzyl side product can occur, particularly if the reaction stalls or there is insufficient hydrogen.[1]

    • Solution: Ensure an adequate and continuous supply of hydrogen. Increasing hydrogen pressure can also be beneficial.[1]

  • Reduction of Pyrimidine Nucleobases: In nucleoside chemistry, the reduction of the pyrimidine C5-C6 double bond is a known side reaction.[5]

    • Solution: Transfer hydrogenolysis has been reported to avoid the reduction of the pyrimidine nucleobase.[5][6]

Frequently Asked Questions (FAQs)

What is the general mechanism of Cbz deprotection by hydrogenolysis?

Cbz deprotection by hydrogenolysis is a catalytic reduction process. The most common catalyst is palladium on carbon (Pd/C). In the presence of a hydrogen source, the catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate. This initially forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[2][7]

G cluster_legend Legend legend_start Starting Material legend_intermediate Intermediate legend_product Product legend_byproduct Byproduct legend_catalyst Catalyst/Reagent Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid + H₂ / Pd/C Toluene Toluene H2 H₂ PdC Pd/C Catalyst Amine Deprotected Amine Carbamic_Acid->Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 G Start Cbz-Protected Amine with Sensitive Functional Group Hydrogenolysis Standard Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Decision Is Hydrogenolysis Causing Side Reactions? Desired Desired Deprotected Amine Decision->Desired No Undesired Mixture with Side Products Decision->Undesired Yes Hydrogenolysis->Decision Transfer Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C) Transfer->Desired Acid Acid-Catalyzed Cleavage (e.g., HBr/AcOH) Acid->Desired Nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Nucleophilic->Desired Undesired->Transfer Try Alternative Undesired->Acid Try Alternative Undesired->Nucleophilic Try Alternative G Start Start Dissolve Dissolve Cbz-protected amine in solvent Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Inert Purge with inert gas Add_Catalyst->Inert Hydrogenate Introduce H₂ atmosphere and stir vigorously Inert->Hydrogenate Monitor Monitor reaction progress (TLC, LC-MS) Hydrogenate->Monitor Complete Reaction Complete? Monitor->Complete Complete->Hydrogenate No Filter Filter through Celite® to remove catalyst Complete->Filter Yes Concentrate Concentrate filtrate Filter->Concentrate End Deprotected Amine Concentrate->End

References

Technical Support Center: Purification of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate (also known as Boc-Lys(Z)-ol).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after silica gel column chromatography is a common problem. The following workflow can help diagnose and resolve the issue.

start Low Yield After Column Chromatography check_solubility Is the compound fully dissolved during loading? start->check_solubility check_polarity Is the elution solvent system optimized? check_solubility->check_polarity Yes solution_solubility Use a stronger, minimally polar solvent for loading. check_solubility->solution_solubility No check_streaking Does the compound streak on the TLC plate? check_polarity->check_streaking Yes solution_polarity Perform a gradient elution. Increase the polarity of the eluent gradually. check_polarity->solution_polarity No check_column_overload Was the column overloaded? check_streaking->check_column_overload Yes solution_streaking Add a small amount of a polar modifier (e.g., 0.5% triethylamine) to the eluent. check_streaking->solution_streaking No solution_overload Reduce the amount of crude material loaded onto the column. check_column_overload->solution_overload Yes end Improved Yield check_column_overload->end No solution_solubility->end solution_polarity->end solution_streaking->end solution_overload->end

Caption: Troubleshooting workflow for low yield in column chromatography.

Issue 2: Presence of Impurities After Recrystallization

Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent.

Problem Potential Cause Suggested Solution
Oily precipitate forms instead of crystals.The compound may be "oiling out" due to too rapid cooling or a suboptimal solvent.Allow the solution to cool more slowly. Try a different solvent or a solvent mixture.
No crystals form upon cooling.The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Concentrate the solution by evaporating some of the solvent. Place the solution in an ice bath or freezer to induce crystallization.
Impurities co-precipitate with the product.The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.Perform a solvent screen to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during the synthesis. The precursor, Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), can be a source of impurities. Potential impurities include:

  • Unreacted starting materials.

  • Di-tert-butyl dicarbonate and its byproducts.

  • Benzyl chloroformate and its byproducts.

  • Over- or under-protected lysine derivatives.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for silica gel column chromatography is a solvent system of ethyl acetate and hexane. A gradient elution, starting with a low polarity mixture (e.g., 20:80 ethyl acetate/hexane) and gradually increasing the polarity (e.g., to 50:50 ethyl acetate/hexane), is often effective for separating the desired product from less polar impurities.

Q3: What are suitable solvents for recrystallization of this compound?

A3: A single solvent or a binary solvent system can be used for recrystallization. Some potential solvent systems to screen include:

  • Ethyl acetate/hexane

  • Dichloromethane/hexane

  • Toluene

  • Isopropyl acetate

The ideal solvent will dissolve the compound when hot but lead to the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor.

Q4: Can this compound degrade during purification?

A4: While the Boc and Cbz protecting groups are generally stable, prolonged exposure to strong acidic or basic conditions can lead to their cleavage. It is advisable to maintain a neutral pH during workup and purification. Additionally, excessive heat during solvent evaporation should be avoided.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

start Start: Crude Product prepare_slurry Prepare silica gel slurry in initial eluent start->prepare_slurry pack_column Pack the column prepare_slurry->pack_column load_sample Load crude product (dissolved in minimal dichloromethane) pack_column->load_sample elute_column Elute with a gradient of ethyl acetate in hexane load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate end End: Purified Product evaporate->end

solubility issues of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar functional groups:

  • Non-Polar Features: The benzyl group, the tert-butyl group, and the hexane backbone contribute to its solubility in non-polar to moderately polar organic solvents.

  • Polar Features: The hydroxyl (-OH) group and the two carbamate linkages (-NHCOO-) provide polarity and the capacity for hydrogen bonding. The hydroxyl group, in particular, can interact with polar, protic solvents.[1]

This dual character suggests the compound may have limited solubility in highly polar solvents like water or very non-polar solvents like hexanes, with optimal solubility likely found in moderately polar solvents.

Q2: I am observing an oil or a gummy precipitate instead of a crystalline solid. What does this indicate?

A2: "Oiling out" or forming a gum is common when a compound's melting point is lower than the temperature of the solution from which it is precipitating.[2] It can also be caused by the presence of impurities that depress the melting point. To resolve this, you can try cooling the solution more slowly or using a different solvent system with a lower boiling point.[2]

Q3: Can I heat the solvent to dissolve my compound? What are the risks?

A3: Yes, gently heating the mixture can significantly increase the solubility and dissolution rate.[3] However, be aware of the following risks:

  • Thermal Decomposition: Carbamates, particularly the tert-butoxycarbonyl (Boc) group, can be thermally labile and may begin to decompose at elevated temperatures.[4][5] It is advisable to keep temperatures moderate (e.g., 30-50°C) unless the compound's stability is known.

  • Supersaturation: If the compound is dissolved at a high temperature, it may rapidly crash out of solution upon cooling, potentially trapping impurities.[2]

Q4: My compound precipitates out of solution when I add it to an aqueous buffer for my assay. How can I prevent this?

A4: This is a common issue for water-insoluble compounds.[3] The standard procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[3][6] This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.5%) to avoid affecting the biological system.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound does not dissolve at room temperature. Insufficient solvent polarity or solvating power.1. Try Gentle Heating: Warm the mixture to 30-40°C with stirring.[3] 2. Use Sonication: Place the vial in an ultrasonic bath to break up solid aggregates.[3] 3. Switch Solvents: Move to a more suitable solvent based on the predicted solubility table below.
A cloudy suspension forms. The compound is only partially soluble or has very low solubility.1. Increase Solvent Volume: Add more solvent in small increments until the solution becomes clear. Note the final concentration for future experiments. 2. Use a Co-Solvent System: Add a small amount of a more polar or less polar co-solvent to better match the compound's polarity.[6][7] For example, if using Dichloromethane, adding a small amount of Methanol can help.
Compound dissolves but crashes out upon cooling. The solution was supersaturated at a higher temperature.1. Re-heat and Add More Solvent: Re-dissolve the compound by heating and add an additional 10-20% of solvent to decrease the saturation level.[2] 2. Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath if necessary. Avoid rapid cooling.
Inconsistent solubility between batches. Potential variation in compound purity or crystalline form.1. Check Purity: Analyze the compound's purity via TLC, HPLC, or NMR. Impurities can significantly alter solubility. 2. Ensure Dryness: Verify the compound is free of residual solvents from previous steps, which can affect how it dissolves.

Predicted Solubility Data

This table provides an estimated qualitative solubility profile for this compound. These predictions are based on its structure and should be confirmed experimentally.

Solvent Polarity Predicted Solubility Comments
Hexane / HeptaneNon-PolarInsolubleThe polar carbamate and hydroxyl groups prevent dissolution.
TolueneNon-PolarSlightly SolubleThe aromatic ring may offer some favorable interaction.
Dichloromethane (DCM)Moderately PolarSolubleOften a good starting point for compounds with mixed polarity.[1]
Diethyl EtherModerately PolarSlightly SolubleMay be less effective than DCM due to lower polarity.
Ethyl Acetate (EtOAc)Moderately PolarSolubleA good solvent for many moderately polar organic molecules.
Tetrahydrofuran (THF)Moderately PolarSolubleGood solvating power for a wide range of compounds.
AcetonePolar AproticSolubleGenerally a good solvent for compounds of this type.
Acetonitrile (MeCN)Polar AproticSoluble
Isopropanol (IPA)Polar ProticModerately SolubleThe hydroxyl group may aid solubility.
Ethanol (EtOH)Polar ProticModerately SolubleSimilar to IPA, solubility may be limited by non-polar regions.
Methanol (MeOH)Polar ProticModerately SolubleThe most polar of the common alcohols.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA powerful, universal solvent for many organic compounds.[1][3]
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, but with a high boiling point.[1]
WaterVery PolarInsolubleThe large non-polar hydrocarbon and aromatic portions dominate.[1]

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

Objective: To quickly assess the solubility of the compound in a range of solvents.

Materials:

  • This compound (~2-5 mg per test)

  • Selection of solvents from the table above

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 2-5 mg of the compound into a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, it is soluble at >20-50 mg/mL.

  • If the solid has not dissolved, add another 100 µL of solvent (total volume 200 µL) and vortex again.

  • If the solid dissolves, the solubility is in the range of 10-25 mg/mL.

  • Continue adding solvent in 100-200 µL increments up to a total volume of 1 mL. Observe for dissolution at each step to estimate the solubility range.

  • Record your observations for each solvent (e.g., "Soluble," "Partially Soluble," "Insoluble") and the approximate concentration at which it dissolved.

Visual Troubleshooting and Process Guides

Solubility_Troubleshooting_Workflow start Start: Compound fails to dissolve in chosen solvent check_purity Is the compound's purity confirmed? start->check_purity purify Purify the compound (e.g., column chromatography, recrystallization) check_purity->purify No sonicate_heat Apply gentle heat (30-40°C) OR sonicate for 5-10 min check_purity->sonicate_heat Yes purify->start dissolved_q1 Did it dissolve? sonicate_heat->dissolved_q1 add_more_solvent Add more solvent incrementally dissolved_q1->add_more_solvent No success Success: Compound is dissolved dissolved_q1->success Yes dissolved_q2 Did it dissolve? add_more_solvent->dissolved_q2 try_cosolvent Try a co-solvent system (e.g., DCM/MeOH or THF/Heptane) dissolved_q2->try_cosolvent No dissolved_q2->success Yes dissolved_q3 Did it dissolve? try_cosolvent->dissolved_q3 change_solvent Select a new solvent with higher solvating power (e.g., THF, Acetone, DMSO) dissolved_q3->change_solvent No dissolved_q3->success Yes change_solvent->dissolved_q1 fail Failure: Compound remains insoluble. Re-evaluate solvent choice based on first principles. change_solvent->fail

Caption: A workflow diagram for troubleshooting solubility issues.

Caption: Key factors influencing the compound's solubility.

References

Technical Support Center: Scaling Up the Synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and readily available starting material is Nα-Boc-Nε-Cbz-L-lysine. This compound already contains the desired stereochemistry and the necessary protecting groups on the amine functionalities.

Q2: What is the key reaction step in converting the protected lysine starting material to the target alcohol?

The key step is the selective reduction of the carboxylic acid group to a primary alcohol without affecting the Boc and Cbz protecting groups.

Q3: What are the most critical parameters to control during the scale-up of this synthesis?

Critical parameters to control during scale-up include temperature, reaction time, and the purity of reagents and solvents. In particular, maintaining a consistent temperature throughout the reaction vessel is crucial for reproducible results.[1]

Q4: How can I monitor the progress of the reduction reaction?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[2] The disappearance of the starting material (Nα-Boc-Nε-Cbz-L-lysine) and the appearance of the product spot corresponding to this compound will indicate the reaction's progression.

Q5: What are some common safety precautions to take during this synthesis?

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reduction step may involve flammable solvents and reactive hydrides, so it should be performed in a well-ventilated fume hood and away from ignition sources.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reduction of the Carboxylic Acid
Potential Cause Suggested Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., borane-tetrahydrofuran complex or lithium borohydride).
Low Reaction Temperature While careful temperature control is necessary, insufficient temperature can slow down the reaction rate.[1] Gradually increase the temperature while monitoring the reaction progress by TLC.
Poor Quality Reducing Agent Use a fresh, anhydrous solution of the reducing agent. Borane solutions, for example, can degrade over time.
Presence of Water Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the reducing agent.
Poor Solubility of Starting Material If the starting material is not fully dissolved, it can lead to an incomplete reaction.[2] Consider using a co-solvent to improve solubility.
Issue 2: Formation of Impurities or Byproducts
Potential Cause Suggested Solution
Over-reduction Over-reduction is less common for this specific transformation but can occur with very strong reducing agents or prolonged reaction times. Carefully monitor the reaction by TLC and quench it promptly upon completion.
Side Reactions of Protecting Groups While Boc and Cbz groups are generally stable to the mild reducing agents used, harsh conditions could potentially affect them. Ensure the reaction is performed under the recommended conditions.
Impure Starting Materials Use highly pure Nα-Boc-Nε-Cbz-L-lysine to minimize the introduction of impurities.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Suggested Solution
Emulsion Formation During Workup During the aqueous workup, emulsions can form. To break emulsions, add brine or a small amount of a different organic solvent.
Product is too Polar for Efficient Extraction The hydroxyl group increases the polarity of the product. Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Co-elution of Impurities During Chromatography If impurities are difficult to separate by column chromatography, consider optimizing the solvent system. A gradient elution may be necessary. Recrystallization of the final product can also be an effective purification method.

Experimental Protocols

Key Experiment: Reduction of Nα-Boc-Nε-Cbz-L-lysine

Materials:

  • Nα-Boc-Nε-Cbz-L-lysine

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Nα-Boc-Nε-Cbz-L-lysine in anhydrous THF in a suitably sized reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the starting material.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (monitor by TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol to quench the excess reducing agent.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Illustrative)

Scale Starting Material (g) Reducing Agent (equiv.) Reaction Time (h) Yield (%) Purity (by HPLC, %)
Lab Scale101.5485-95>98
Pilot Scale10001.5-1.74-680-90>98
Production100001.6-1.85-775-85>99

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow start Start: Nα-Boc-Nε-Cbz-L-lysine dissolution Dissolve in Anhydrous THF start->dissolution cooling1 Cool to 0 °C dissolution->cooling1 reduction Slow Addition of BH3-THF cooling1->reduction reaction Stir at Room Temperature (Monitor by TLC) reduction->reaction cooling2 Cool to 0 °C reaction->cooling2 quench Quench with Methanol cooling2->quench concentration1 Concentrate under Reduced Pressure quench->concentration1 extraction Dissolve in Ethyl Acetate Wash with NaHCO3 and Brine concentration1->extraction drying Dry over Na2SO4 extraction->drying concentration2 Concentrate to Obtain Crude Product drying->concentration2 purification Purify by Column Chromatography concentration2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Workup Procedures for Reactions Involving Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup of reactions involving tert-butyloxycarbonyl (Boc)-protected amines.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure after a Boc protection reaction?

A typical workup for a Boc protection reaction involves quenching any remaining di-tert-butyl dicarbonate (Boc₂O), followed by an extractive procedure. The organic layer is washed with a dilute acid to remove any unreacted amine and base, followed by a wash with saturated aqueous sodium bicarbonate to remove acidic byproducts, and finally with brine.[1]

Q2: How can I remove unreacted Boc anhydride (Boc₂O) from my reaction mixture?

Excess Boc₂O can often be removed by evaporation or sublimation under high vacuum.[2] Alternatively, it can be quenched by adding a nucleophilic amine like N,N-dimethylethylenediamine or by adding water.[1] Another method is to add imidazole, which reacts with the excess Boc₂O to form a water-soluble adduct that can be removed by an acidic wash.[2]

Q3: What is the general workup for a Boc deprotection reaction using a strong acid like TFA?

After the deprotection is complete, the trifluoroacetic acid (TFA) and solvent are typically removed under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a non-polar solvent like toluene is often employed.[3][4] The resulting crude product, the amine TFA salt, can then be used directly in the next step or neutralized.[4]

Q4: How do I neutralize the amine salt after Boc deprotection?

If the free amine is required, the TFA or HCl salt can be neutralized. This is typically achieved through a basic workup, such as washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[4][5][6] For water-soluble amines, using a basic ion-exchange resin can be an effective method to generate the free base.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Question: My Boc deprotection reaction is sluggish or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[6]

  • Low Reaction Temperature: Reactions performed at low temperatures can have a significantly decreased rate.[6]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[6]

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.[4]

Suggested Solutions:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4]

  • Allow the reaction to warm to room temperature if it is being conducted at a lower temperature.[6]

  • For highly resistant substrates, consider using a stronger acid system like 4M HCl in dioxane or neat TFA for a short period, provided the substrate is stable under these conditions.[3][6]

  • Extend the reaction time and monitor the progress closely.[4]

Issue 2: Formation of Side Products During Boc Deprotection

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, suggesting the formation of side products. What are the common side products and how can I avoid them?

Common Side Products and Their Prevention:

Side ProductCausePrevention
t-Butylated Product The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings (e.g., tryptophan) or other nucleophilic residues (e.g., methionine).[3][7]Incorporate a "scavenger" into the deprotection cocktail to trap the tert-butyl cation.[3]
Trifluoroacetylated Amine The newly deprotected amine can be acylated by trifluoroacetic acid (TFA), especially if the workup is not efficient in removing the acid.[3]Ensure thorough removal of TFA by co-evaporation with a solvent like toluene.[3][4] Neutralize the resulting TFA salt with a mild base during the aqueous workup.[3] Consider using an alternative acid like HCl in dioxane.[3]
Isobutylene Polymers The tert-butyl cation can deprotonate to form isobutylene gas, which can polymerize under acidic conditions.[2]The use of scavengers can help minimize this side reaction.
Issue 3: Product Loss During Workup

Question: I am experiencing low yield due to product loss during the workup. What are some strategies to minimize this?

Possible Causes:

  • The deprotected amine salt may have some water solubility, leading to its loss in the aqueous phase during extraction.

  • The free amine may be volatile.

  • The product may be unstable to the basic conditions used for neutralization.

Suggested Solutions:

  • If your amine is not water-soluble, a basic workup with saturated NaHCO₃ followed by extraction with a suitable organic solvent should be effective.[5]

  • For water-soluble products, consider evaporating the solvent and excess acid and using the resulting salt directly in the next step.[5] Alternatively, specialized purification methods like using an ion-exchange resin can be employed.[5]

  • If your product is base-sensitive, avoid a basic wash. Instead, you can remove the acid by co-evaporation or by filtering through a plug of basic alumina or silica.

Experimental Protocols

Protocol 1: Standard Workup for Boc Protection
  • Quench Excess Boc₂O: Once the reaction is complete, add a small amount of water or a primary/secondary amine (e.g., a few drops of N,N-dimethylethylenediamine) and stir for 30 minutes to quench any unreacted Boc₂O.[1]

  • Solvent Removal: Remove the organic solvent under reduced pressure.[1]

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 0.1 N HCl) to remove unreacted amine and base, followed by saturated aqueous sodium bicarbonate, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Protocol 2: Workup for Boc Deprotection with TFA
  • Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS until completion.

  • Solvent and TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[2][4]

  • Co-evaporation: Add a non-polar solvent such as toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.[3][4]

  • Isolation of the Amine Salt: The resulting amine TFA salt can often be used directly in the next reaction without further purification.[4]

  • (Optional) Neutralization: If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4][6] Separate the organic layer, dry it over an anhydrous salt, and concentrate it to yield the free amine.

Visualizations

G General Workup Procedure for Boc Deprotection start Completed Boc Deprotection Reaction Mixture remove_solvent Remove Solvent and Excess Acid (e.g., TFA) via Rotary Evaporation start->remove_solvent co_evap Co-evaporate with Toluene (2-3 times) remove_solvent->co_evap amine_salt Crude Amine Salt co_evap->amine_salt next_step Proceed to Next Reaction amine_salt->next_step Direct Use neutralize Neutralization Workup amine_salt->neutralize Free Amine Required dissolve Dissolve in Organic Solvent neutralize->dissolve basic_wash Wash with Saturated aq. NaHCO3 dissolve->basic_wash extract Separate Organic Layer basic_wash->extract dry Dry over Na2SO4 or MgSO4 extract->dry concentrate Concentrate to Yield Free Amine dry->concentrate

Caption: Workflow for the workup of a Boc deprotection reaction.

G Troubleshooting Boc Deprotection Workup start Problem Encountered During Workup incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_products Side Products Observed? incomplete_deprotection->side_products No increase_acid Increase Acid Concentration/Time incomplete_deprotection->increase_acid Yes use_stronger_acid Use Stronger Acid (e.g., 4M HCl/dioxane) incomplete_deprotection->use_stronger_acid Yes low_yield Low Yield? side_products->low_yield No add_scavenger Add Scavenger (e.g., TIS, anisole) side_products->add_scavenger Yes (t-Butylation) thorough_tfa_removal Ensure Thorough TFA Removal side_products->thorough_tfa_removal Yes (Trifluoroacetylation) avoid_basic_wash Avoid Basic Wash if Product is Base-Sensitive low_yield->avoid_basic_wash Yes use_ion_exchange Use Ion-Exchange Resin for Water-Soluble Amines low_yield->use_ion_exchange Yes end Successful Workup low_yield->end No increase_acid->end use_stronger_acid->end add_scavenger->end thorough_tfa_removal->end avoid_basic_wash->end use_ion_exchange->end

Caption: Decision tree for troubleshooting common Boc deprotection workup issues.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Benzyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenolysis of benzyl carbamates (Cbz or Z group).

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Slow or Incomplete Cbz Deprotection

Question: My Cbz deprotection using Pd/C catalyst is sluggish or fails to reach completion. What are the likely causes and how can I resolve this?

Answer: A slow or incomplete reaction is one of the most common issues in catalytic hydrogenolysis and is often indicative of catalyst deactivation. The primary suspect is catalyst poisoning. Here is a systematic approach to troubleshoot this issue:

  • Identify the Potential Poison:

    • Sulfur Compounds: Even trace amounts of sulfur-containing functional groups (e.g., thiols, thioethers, sulfoxides) in your substrate, starting materials, or solvents can severely poison the palladium catalyst.[1][2]

    • Nitrogen Compounds: While some nitrogen-containing compounds are used as selective poisons, others, particularly basic amines and certain heterocycles, can inhibit the catalyst's activity by strongly coordinating to the palladium surface.[3][4] The deprotected amine product itself can sometimes inhibit the catalyst.[2]

    • Other Poisons: Halides, cyanides, and phosphines are also known poisons for palladium catalysts.[5] Ensure your reagents and solvents are free from these contaminants.

  • Troubleshooting Workflow:

    G start Slow/Incomplete Reaction catalyst_check Check Catalyst Activity start->catalyst_check reaction_conditions Optimize Reaction Conditions start->reaction_conditions poison_check Suspect Catalyst Poisoning catalyst_check->poison_check If catalyst is known to be active add_catalyst Add Fresh Catalyst catalyst_check->add_catalyst If catalyst is old or of poor quality substrate_purity Check Substrate Purity poison_check->substrate_purity reactivate_catalyst Reactivate Catalyst poison_check->reactivate_catalyst If poisoning is confirmed purify_substrate Purify Substrate substrate_purity->purify_substrate If impurities are suspected increase_pressure Increase H2 Pressure reaction_conditions->increase_pressure increase_temp Increase Temperature reaction_conditions->increase_temp change_solvent Change Solvent reaction_conditions->change_solvent end Reaction Complete add_catalyst->end purify_substrate->start increase_pressure->end increase_temp->end change_solvent->end reactivate_catalyst->start

    Troubleshooting workflow for slow or incomplete hydrogenolysis.

Issue 2: Unwanted Side Reactions or Lack of Selectivity

Question: I am observing the reduction of other functional groups in my molecule, or the hydrogenolysis of other protecting groups like O-benzyl ethers. How can I improve the selectivity for Cbz deprotection?

Answer: Achieving chemoselectivity is a common challenge. Here are some strategies:

  • Selective Catalyst Poisoning: The activity of the Pd/C catalyst can be intentionally modulated by adding a "selective poison." Nitrogen-containing bases like pyridine or ammonia can be added in controlled amounts to suppress the hydrogenolysis of O-benzyl ethers while still allowing for the cleavage of the N-Cbz group.[3][6][7]

  • Choice of Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity compared to Pd/C.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate instead of hydrogen gas can sometimes provide better selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenolysis of benzyl carbamates?

A1: The most frequently encountered catalyst poisons are:

  • Sulfur-containing compounds: Thiols, thioethers, and other sulfur-containing functionalities are potent poisons for palladium catalysts.[1][2]

  • Nitrogen-containing compounds: While some are used as selective inhibitors, basic amines, pyridines, and other nitrogen heterocycles can deactivate the catalyst.[3][4]

  • Product Inhibition: The amine product of the deprotection can sometimes bind to the catalyst and inhibit its activity.[2]

Q2: How can I tell if my catalyst is poisoned?

A2: The primary indication of catalyst poisoning is a significant decrease or complete cessation of the reaction rate. You may observe that the reaction starts but then stalls. If you have a reliable substrate that has worked before, its failure to react is a strong indicator of a poisoned catalyst.

Q3: Can I reuse my Pd/C catalyst?

A3: While it is possible to reuse Pd/C, its activity will likely decrease with each use due to gradual poisoning and physical degradation. If you choose to reuse the catalyst, it is crucial to wash it thoroughly to remove any adsorbed products or impurities. For critical reactions, using fresh catalyst is always recommended.

Q4: What is the mechanism of catalyst poisoning?

A4: Catalyst poisons function by strongly adsorbing to the active sites of the palladium catalyst. This blocks the substrate from accessing these sites, thus preventing the catalytic cycle from proceeding. The strength of the interaction between the poison and the catalyst surface determines whether the poisoning is reversible or irreversible.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Active Sites Product Product Active Sites->Product Reaction occurs Substrate Substrate Substrate->Active Sites Binds to active site Poisoned Sites No Reaction No Reaction Poisoned Sites->No Reaction Poison Poison Poison->Poisoned Sites Strongly binds to active site Substrate_blocked Substrate Substrate_blocked->Poisoned Sites Cannot bind

Mechanism of catalyst poisoning.

Data Presentation

Table 1: Effect of Nitrogen-Based Additives on Hydrogenolysis Selectivity

AdditiveEquivalentsSubstrateDesired ReactionUndesired ReactionSelectivityReference
Pyridine0.5O-benzyl protected phenolCbz deprotectionO-benzyl hydrogenolysisO-benzyl group fully retained[6]
Ammonia0.5O-benzyl protected alcoholCbz deprotectionO-benzyl hydrogenolysisO-benzyl group fully retained[6]
Ammonium Acetate0.5O-benzyl protected alcoholCbz deprotectionO-benzyl hydrogenolysisO-benzyl group fully retained[6]
EthylenediamineN/APhenolic O-benzyl etherOther reductionsO-benzyl hydrogenolysisO-benzyl group retained[3]

Experimental Protocols

Protocol 1: Standard Hydrogenolysis of a Benzyl Carbamate

  • Materials:

    • Cbz-protected amine (1.0 mmol)

    • 10% Palladium on carbon (10 mol%)

    • Methanol (10 mL)

    • Hydrogen gas supply (balloon or Parr apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol in a suitable reaction flask.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the flask and purge with hydrogen gas three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench with water before disposal.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Selective Hydrogenolysis using Pyridine as an Additive

  • Materials:

    • Substrate with both Cbz and O-benzyl groups (1.0 mmol)

    • 10% Palladium on carbon (10 mol%)

    • Methanol (10 mL)

    • Pyridine (0.5 mmol, 0.5 equivalents)

    • Hydrogen gas supply

  • Procedure:

    • Dissolve the substrate in methanol in a reaction flask.

    • Add pyridine to the solution.

    • Carefully add the 10% Pd/C catalyst.

    • Proceed with steps 3-7 as described in Protocol 1. The O-benzyl group should remain intact.[6]

Protocol 3: Reactivation of a Poisoned Pd/C Catalyst (General Procedure)

This protocol is a general guideline for attempting to reactivate a catalyst that is suspected to be poisoned by organic impurities or product inhibition.

  • Materials:

    • Poisoned Pd/C catalyst

    • Dilute sodium hydroxide solution (e.g., 1-2% w/v)

    • Deionized water

    • Methanol or ethanol

  • Procedure:

    • Carefully transfer the recovered (and still wet) catalyst to a beaker.

    • Wash the catalyst by stirring with a dilute NaOH solution. This can help remove acidic impurities and some strongly adsorbed organic materials.[8][9]

    • Filter the catalyst, ensuring it does not dry out.

    • Wash the catalyst thoroughly with deionized water until the washings are neutral.

    • Wash the catalyst with an alcohol like methanol or ethanol to remove water.

    • The reactivated catalyst can be stored under water or used immediately. The activity of the reactivated catalyst may not be fully restored.

Protocol 4: Oxidative Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This method is for catalysts known to be poisoned by sulfur compounds and should be performed with caution.

  • Materials:

    • Sulfur-poisoned Pd/C catalyst

    • Air or oxygen source

    • Tube furnace or similar heating apparatus

  • Procedure:

    • Dry the recovered catalyst carefully.

    • Place the catalyst in a tube furnace.

    • Heat the catalyst in a stream of air at a temperature between 50-140°C.[10] This controlled oxidation can convert strongly adsorbed sulfur species into volatile oxides that can be removed.

    • The regenerated catalyst should be handled with the same precautions as fresh catalyst. Its activity will need to be re-evaluated.

References

Technical Support Center: Optimizing Selective Mono-Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for selective mono-deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges in achieving selective mono-deprotection of common protecting groups.

Issue 1: Incomplete Mono-Deprotection of Silyl Ethers

Q1: My reaction to selectively remove one of two different silyl ethers is sluggish and results in a low yield of the mono-deprotected product. What are the likely causes and how can I optimize the conditions?

A1: Incomplete deprotection of silyl ethers often stems from insufficient reactivity of the chosen reagent, suboptimal reaction conditions, or steric hindrance around the silicon atom. The reactivity of silyl ethers is influenced by the steric bulk on the silicon and the nature of the alcohol it protects (primary, secondary, or tertiary).

Troubleshooting Strategies:

  • Reagent Selection: The choice of deprotection reagent is critical for selectivity. Acidic conditions generally deprotect less hindered silyl groups faster.[1] Fluoride-based reagents are also common, with their reactivity being influenced by the electron-withdrawing nature of the groups on the silicon.[1]

  • Solvent and Temperature: The solvent can significantly impact the reaction rate. Ensure your substrate is fully soluble. For acid-catalyzed deprotections, a combination of an alcohol (e.g., MeOH) and a co-solvent like Dichloromethane (DCM) is often effective.[1] If the reaction is slow at room temperature, gentle warming may be necessary, but this can also decrease selectivity.

  • Monitoring Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-reaction.

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Caption: Troubleshooting workflow for incomplete silyl ether mono-deprotection.

Experimental Protocols & Data:

For achieving selective deprotection of a primary TBDMS ether in the presence of a secondary TBDMS ether, consider the following conditions.

Reagent/ConditionsSolventTemperatureTypical TimeSelectivityReference
10 mol% 10-CSA1:1 MeOH:DCM0 °C2 hoursGood for primary vs. secondary TBS[1]
HF-Pyridine10:1 THF:Pyridine0 °C8 hoursExcellent for primary TBS[1]
TBAFTHFRoom Temp.VariesCan be selective based on sterics[1]
Catalytic TMSBrMeOHRoom Temp.15-60 minHigh for alkyl vs. aryl silyl ethers[2]

Detailed Protocol: Selective Deprotection using 10-CSA [1]

  • Dissolve the di-TBDMS protected substrate in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add 10-camphorsulfonic acid (10-CSA) (0.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC every 30 minutes.

  • Upon completion (disappearance of starting material and formation of the mono-deprotected product), quench the reaction by adding a few drops of triethylamine (Et3N).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired mono-protected alcohol.

Issue 2: Over-reaction Leading to Di-Deprotection

Q2: I am attempting a selective mono-deprotection, but the reaction proceeds too quickly, resulting in a significant amount of the fully deprotected diol. How can I control the reaction to favor the mono-deprotected product?

A2: Over-reaction is a common issue when the two protecting groups have similar lability under the chosen reaction conditions. To favor mono-deprotection, you need to fine-tune the reaction parameters to slow down the reaction and enhance the difference in reactivity.

Troubleshooting Strategies:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is often the most effective way to increase selectivity.[1]

  • Reduce Reagent Equivalents: Use a sub-stoichiometric amount of the deprotecting agent. For example, using catalytic amounts of a Lewis acid can be effective.[2]

  • Milder Reagents: Switch to a less reactive deprotection reagent. For instance, if a strong acid is causing over-reaction, a milder acid like pyridinium p-toluenesulfonate (PPTS) might provide better selectivity.[1]

  • Careful Monitoring: As with incomplete deprotection, frequent monitoring is crucial to stop the reaction at the optimal time before significant di-deprotection occurs.

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LogicalRelationship_OverReaction cluster_factors Contributing Factors cluster_solutions Control Strategies start Problem: Over-reaction (Di-deprotection) high_temp High Temperature start->high_temp Caused by strong_reagent Strong/Excess Reagent start->strong_reagent Caused by long_time Long Reaction Time start->long_time Caused by lower_temp Lower Temperature (e.g., 0°C, -20°C) high_temp->lower_temp Mitigate with milder_reagent Use Milder/Catalytic Reagent (e.g., PPTS) strong_reagent->milder_reagent Mitigate with shorter_time Reduce Reaction Time (Close Monitoring) long_time->shorter_time Mitigate with goal Goal: Selective Mono-deprotection lower_temp->goal milder_reagent->goal shorter_time->goal

Caption: Logical relationships for troubleshooting over-reaction in deprotection.

Experimental Protocols & Data:

For the selective mono-deprotection of a compound with two silyl ethers of differing steric bulk (e.g., primary TES vs. primary TBS), the following conditions can be explored.

Reagent/ConditionsSolventTemperatureSelectivityReference
DIBAL-HToluene-78 °C to 0 °CHigh for primary TES vs. secondary TES[3]
Catalytic Iron in MeOHMeOHRoom Temp.Effective for TES deprotection[4]
4:1:1 AcOH:THF:H₂ON/ARoom Temp.Very slow, can be highly selective[1]

Detailed Protocol: Selective Deprotection using DIBAL-H [3]

  • Dissolve the di-silyl protected substrate in dry toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to 0 °C and stir for the required time, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of Rochelle's salt solution (aqueous potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 3: Selective Mono-Deprotection of Boc vs. Cbz in Peptides

Q3: I need to selectively remove a Boc group from a di-protected amino acid or peptide that also contains a Cbz group. What are the standard and milder conditions to achieve this selectivity?

A3: The selective deprotection of a Boc group in the presence of a Cbz group is a common transformation in peptide synthesis, leveraging their orthogonal stability. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by hydrogenolysis.[5]

Troubleshooting Strategies:

  • Standard Conditions (Strong Acidolysis): For robust peptides, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours is standard.[6]

  • Milder Acidic Conditions: For sensitive peptides, harsher conditions can lead to side reactions like aspartimide formation or degradation of acid-sensitive residues.[6] In such cases, milder acidic conditions are preferable.

  • Scavengers: During Boc deprotection, the liberated tert-butyl cation can alkylate sensitive residues like tryptophan and methionine. The addition of scavengers such as triisopropylsilane (TIS), water, or thioanisole is crucial to trap this reactive intermediate.[6]

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Boc_Deprotection_Pathway start Start: Cbz-Peptide-Boc assess_sensitivity Assess Peptide Sensitivity (e.g., Trp, Met, acid-labile esters) start->assess_sensitivity robust_peptide Robust Peptide assess_sensitivity->robust_peptide Robust sensitive_peptide Sensitive Peptide assess_sensitivity->sensitive_peptide Sensitive strong_acid Standard Conditions: Strong Acidolysis (TFA/DCM) robust_peptide->strong_acid mild_acid Milder Acidic Conditions (e.g., HCl in Dioxane, Silica Gel) sensitive_peptide->mild_acid add_scavengers_q Add Scavengers? (e.g., TIS, H2O) strong_acid->add_scavengers_q mild_acid->add_scavengers_q perform_deprotection Perform Deprotection add_scavengers_q->perform_deprotection Yes add_scavengers_q->perform_deprotection No yes_scavengers Yes no_scavengers No workup Aqueous Work-up / Precipitation perform_deprotection->workup end End: Cbz-Peptide-NH2 workup->end

Caption: Decision pathway for selective Boc deprotection.[5]

Experimental Protocols & Data:

Reagent/ConditionsSolventTemperatureTypical TimeNotesReference
20-50% TFADichloromethane (DCM)0 °C to Room Temp.30 min - 2 hoursStandard for robust substrates.[6]
4M HCl1,4-Dioxane0 °C to Room Temp.30 min - 2 hoursAlternative to TFA.[6]
Aqueous Phosphoric AcidN/ARoom Temp.VariesMild and environmentally benign. Tolerates Cbz.[7]

Detailed Protocol: Selective Boc Deprotection using TFA with Scavengers [6]

  • Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Add scavengers such as triisopropylsilane (TIS) (1-5% v/v) and water (2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 25-50% v/v) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the resulting peptide salt under vacuum.

References

Validation & Comparative

Navigating Amine Protection: A Comparative Guide to Boc and Cbz Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical research and peptide chemistry, the judicious selection of an amine protecting group is a critical decision that profoundly influences the outcome of a synthetic strategy. Among the most prevalent choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide offers an in-depth, objective comparison of the stability of Boc and Cbz protecting groups, supported by experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The fundamental difference between the Boc and Cbz protecting groups lies in their cleavage conditions, which provides the basis for their orthogonal use in complex syntheses.[1][2] Orthogonality allows for the selective removal of one protecting group without affecting the other, a crucial feature in multi-step synthetic routes.[3][4] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically removed through catalytic hydrogenolysis.[2][5]

Quantitative Stability Analysis

The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. The following table summarizes the stability of Boc and Cbz protecting groups under various conditions.

Protecting GroupCondition CategoryReagent/ConditionSolventTemperatureOutcomeReference(s)
Boc Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureRapid cleavage[1][2]
Hydrochloric acid (HCl)1,4-Dioxane / MethanolRoom TemperatureEffective cleavage[2]
Basic Sodium hydroxide (NaOH)Water/THFRoom TemperatureStable[2]
PiperidineDMFRoom TemperatureStable[1]
Hydrogenolysis H₂, Pd/CMethanolRoom TemperatureStable[1][2]
Cbz Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureStable[2]
HBr in Acetic AcidAcetic AcidRoom TemperatureCleavage[6]
Basic Sodium hydroxide (NaOH)Water/THFRoom TemperatureStable[2]
PiperidineDMFRoom TemperatureStable[4]
Hydrogenolysis H₂, Pd/CMethanolRoom TemperatureRapid cleavage[2][7]

Deprotection Mechanisms and Orthogonality

The distinct deprotection pathways for Boc and Cbz are fundamental to their utility in orthogonal protection strategies. The Boc group is removed under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[1] In contrast, the Cbz group is cleaved by catalytic hydrogenolysis, which involves the reduction of the benzyl group.[7]

G cluster_conditions Cleavage Conditions cluster_groups Protecting Group Stability Acid Acidic (e.g., TFA, HCl) Boc Boc Acid->Boc Cleavage Base Basic (e.g., NaOH, Piperidine) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz Cbz Hydrogenolysis->Cbz Cleavage Boc->Base Stable Boc->Hydrogenolysis Stable Cbz->Acid Stable Cbz->Base Stable

Cleavage conditions for Boc and Cbz groups.

The orthogonality of Boc and Cbz is a powerful tool in multi-step synthesis, allowing for the sequential deprotection of different amine groups within the same molecule.

Orthogonal_Deprotection Start Di-protected Amine (Boc-NH-R-NH-Cbz) Intermediate1 Mono-protected Amine (H₂N-R-NH-Cbz) Start->Intermediate1 Acidic Deprotection (e.g., TFA) Intermediate2 Mono-protected Amine (Boc-NH-R-NH₂) Start->Intermediate2 Hydrogenolysis (H₂, Pd/C) Final1 Diamine (H₂N-R-NH₂) Intermediate1->Final1 Hydrogenolysis (H₂, Pd/C) Final2 Diamine (H₂N-R-NH₂) Intermediate2->Final2 Acidic Deprotection (e.g., TFA)

Orthogonal deprotection of Boc and Cbz groups.

Experimental Protocols

Protocol 1: Protection of an Amine with Boc

This protocol describes a general procedure for the N-protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amine in a 1:1 mixture of dioxane and water.

  • Add a solution of NaOH (typically 1-2 equivalents).

  • Add Boc₂O (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Deprotection of a Boc-protected Amine with TFA

This protocol outlines the standard procedure for the removal of a Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.[2]

  • Upon completion, carefully add saturated aqueous NaHCO₃ solution to quench the excess acid.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Protection of an Amine with Cbz

This protocol describes a general procedure for the N-protection of a primary amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the amine in an aqueous solution of Na₂CO₃.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Cbz-Cl (1.0-1.2 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, extract the mixture with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.

Protocol 4: Deprotection of a Cbz-protected Amine by Hydrogenolysis

This protocol details the standard method for Cbz group removal using catalytic hydrogenation.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon)

Procedure:

  • Dissolve the Cbz-protected amine in methanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.[3]

  • Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC.[3]

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]

Protocol 5: Comparative Stability Analysis of Boc and Cbz Protecting Groups

This protocol provides a framework for directly comparing the stability of Boc- and Cbz-protected amines under identical conditions.

Objective: To quantitatively assess the stability of a Boc-protected amine versus a Cbz-protected amine under acidic, basic, and hydrogenolysis conditions.

Materials:

  • Boc-protected model amine (e.g., N-Boc-benzylamine)

  • Cbz-protected model amine (e.g., N-Cbz-benzylamine)

  • TFA, DCM

  • NaOH, Water/THF

  • 10% Pd/C, Methanol, H₂ source

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC instrument

Procedure:

  • Stock Solution Preparation: Prepare separate stock solutions of the Boc-protected amine, Cbz-protected amine, and the internal standard in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: For each condition (acidic, basic, hydrogenolysis), set up three parallel reactions in sealed vials: one with the Boc-protected amine, one with the Cbz-protected amine, and a control for each without the deprotection reagent. Add a known amount of the internal standard to each vial.

  • Acidic Stability Test:

    • To the respective vials, add a solution of 20% TFA in DCM.

    • Stir the reactions at room temperature.

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial, quench with a basic solution, and prepare for analysis.

  • Basic Stability Test:

    • To the respective vials, add a solution of 1M NaOH in a 1:1 mixture of water and THF.

    • Stir the reactions at room temperature.

    • At the same specified time points, withdraw an aliquot, neutralize with a mild acid, and prepare for analysis.

  • Hydrogenolysis Stability Test:

    • To the respective vials containing the protected amine in methanol, add 10% Pd/C.

    • Introduce a hydrogen atmosphere.

    • Stir the reactions at room temperature.

    • At the specified time points, withdraw an aliquot, filter to remove the catalyst, and prepare for analysis.

  • Analysis:

    • Analyze the aliquots by GC-MS or HPLC.

    • Quantify the amount of remaining protected amine and the formed deprotected amine by comparing their peak areas to that of the internal standard.

    • Plot the percentage of the remaining protected amine against time for each condition to determine the stability of each protecting group.

Conclusion

The choice between Boc and Cbz as an amine protecting group is a strategic one, dictated by the overall synthetic plan and the nature of the substrate. The Boc group offers the advantage of being stable to basic and hydrogenolysis conditions, making it ideal for syntheses where acid-labile groups are not present in the final deprotection step.[1][2] Conversely, the Cbz group's stability to a wide range of acidic and basic conditions makes it a robust choice, with the caveat that it is incompatible with molecules containing other reducible functionalities.[2][5] A thorough understanding of their respective stabilities and the experimental conditions for their use and removal is paramount for designing efficient and successful synthetic routes in modern organic chemistry.

References

A Researcher's Guide to Alternative Protecting Groups for 1,5-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amine Protection Strategies

In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the selective functionalization of polyamines is a critical step. 1,5-diamines, such as cadaverine, are important building blocks, and their differential protection is often necessary to achieve desired chemical transformations. While the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, a range of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides a comparative analysis of common and alternative protecting groups for 1,5-diamines, supported by experimental data and detailed protocols to inform the strategic selection of a protection strategy.

Comparison of Amine Protecting Groups for 1,5-Diamine

The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups within the molecule. This section provides a comparative overview of several key protecting groups for 1,5-diamines.

Protecting GroupReagents for ProtectionTypical SolventsDeprotection ConditionsOrthogonality & Stability Notes
Boc Di-tert-butyl dicarbonate (Boc₂O)Dioxane, THF, CH₂Cl₂, MeOHStrong acid (e.g., TFA, HCl)Stable to bases, hydrogenolysis, and mild nucleophiles. Not orthogonal to other acid-labile groups.[1][]
Cbz Benzyl chloroformate (Cbz-Cl)Dioxane, THF, H₂OCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. Orthogonal to acid- and base-labile groups.[1]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Dioxane, CH₂Cl₂, DMFBase (e.g., 20% piperidine in DMF)Stable to acidic conditions and hydrogenolysis. Orthogonal to acid- and hydrogenolysis-labile groups.[1][3]
Alloc Allyl chloroformate (Alloc-Cl)THF, H₂O, CH₂Cl₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Stable to acidic and basic conditions. Orthogonal to most other protecting groups.[4]
Teoc Teoc-OSu, Teoc-ClPyridine, Triethylamine, THFFluoride ion source (e.g., TBAF)Stable to hydrolysis, most acidic and reductive conditions. Orthogonal to acid-, base-, and hydrogenolysis-labile groups.
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (Ns-Cl)CH₂Cl₂, PyridineMild nucleophiles (e.g., thiophenol, 2-mercaptoethanol) with a baseStable to strongly acidic conditions. Cleaved under mild, specific nucleophilic conditions.

Experimental Data: Mono-protection of 1,5-Diaminopentane

Achieving mono-protection of a symmetrical diamine can be challenging, often yielding a mixture of unprotected, mono-protected, and di-protected products. The following table summarizes reported yields for the mono-protection of 1,5-diaminopentane with various protecting groups.

Protecting GroupMethodReagent EquivalentsYield of Mono-protected ProductReference
Boc Sequential HCl and Boc₂O addition1.0 eq HCl, 1.0 eq Boc₂O74%[5]
Boc Direct addition of Boc₂O in dioxane-85%[6]
Cbz Alkyl phenyl carbonate method2.0 eq of Cbz-OPh-[7]
Fmoc Commercially available as the hydrochloride salt--
Alloc Alkyl phenyl carbonate method2.0 eq of Alloc-OPh-[7]

Yields for Cbz and Alloc using the alkyl phenyl carbonate method on 1,5-diaminopentane were not explicitly found but the method is reported to be effective for various aliphatic diamines.

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are crucial for successful synthesis.

Mono-Boc Protection of 1,5-Diaminopentane (HCl/Boc₂O Method)[5]

Protection:

  • To a solution of 1,5-diaminopentane (1.0 eq) in 50% aqueous methanol, add 1.0 equivalent of HCl.

  • Stir the solution for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • Add 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Evaporate the methanol and add diethyl ether to precipitate and remove any unreacted diamine hydrochloride.

  • Add a NaOH solution to neutralize the remaining HCl salt and extract the mono-Boc-protected diamine with an organic solvent.

Deprotection:

  • Dissolve the Boc-protected diamine in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in CH₂Cl₂).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected diamine salt.

General Procedure for Cbz Protection of an Amine

Protection:

  • Dissolve the amine in a suitable solvent mixture (e.g., dioxane/water or THF/water).

  • Add a base such as sodium carbonate or sodium bicarbonate.

  • Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Extract the Cbz-protected amine with an organic solvent.

Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected amine in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

General Procedure for Fmoc Protection of an Amine[1]

Protection:

  • Dissolve the amine in an appropriate solvent (e.g., dioxane, CH₂Cl₂).

  • Add a base such as sodium bicarbonate or triethylamine.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) to the solution.

  • Stir the reaction at room temperature until completion.

  • Wash the organic layer, dry, and concentrate to obtain the Fmoc-protected amine.

Deprotection:

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[1]

  • Stir the mixture at room temperature. The reaction is typically rapid.

  • Remove the solvent and piperidine under reduced pressure.

General Procedure for Alloc Protection of an Amine

Protection:

  • Dissolve the amine in a mixture of THF and water.

  • Add sodium bicarbonate as a base.

  • Add allyl chloroformate (Alloc-Cl).

  • Stir the reaction at room temperature for several hours.

  • Extract the Alloc-protected amine with an organic solvent.

Deprotection:

  • Dissolve the Alloc-protected amine in an anhydrous solvent like CH₂Cl₂ under an inert atmosphere.

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Add a scavenger, such as phenylsilane (PhSiH₃), to trap the allyl group.

  • Stir the reaction at room temperature until completion.

General Procedure for Teoc Protection of an Amine

Protection:

  • Dissolve the amine in a solvent such as pyridine or THF with triethylamine.

  • Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu).

  • Stir the reaction at room temperature.

Deprotection:

  • Dissolve the Teoc-protected amine in a suitable solvent like THF.

  • Add a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at room temperature.

General Procedure for Nosyl (Ns) Protection of an Amine

Protection:

  • Dissolve the amine in a solvent such as dichloromethane or pyridine.

  • Add 2-nitrobenzenesulfonyl chloride (Ns-Cl).

  • If not using pyridine as the solvent, add a base like triethylamine or pyridine.

  • Stir the reaction at room temperature.

Deprotection:

  • Dissolve the Nosyl-protected amine in a solvent like DMF or acetonitrile.

  • Add a thiol nucleophile such as thiophenol or 2-mercaptoethanol.

  • Add a base such as potassium carbonate or DBU.

  • Stir the reaction at room temperature.

Visualization of Orthogonal Protection Strategies

The following diagrams illustrate the concept of orthogonal protection, where different protecting groups can be selectively removed in the presence of others.

Orthogonal_Protection cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc_Protected Boc-NH-R-NH₂ Deprotected_Amine H₂N-R-NH₂ Boc_Protected->Deprotected_Amine TFA Cbz_Protected Cbz-NH-R-NH₂ Cbz_Protected->Deprotected_Amine H₂, Pd/C Fmoc_Protected Fmoc-NH-R-NH₂ Fmoc_Protected->Deprotected_Amine Piperidine Free_Amine H₂N-R-NH₂ Free_Amine->Boc_Protected Boc₂O Free_Amine->Cbz_Protected Cbz-Cl Free_Amine->Fmoc_Protected Fmoc-Cl

Caption: Orthogonal protection and deprotection of a diamine with Boc, Cbz, and Fmoc groups.

Alternative_Orthogonality cluster_Alloc Alloc Protection cluster_Teoc Teoc Protection cluster_Nosyl Nosyl Protection Alloc_Protected Alloc-NH-R-NH₂ Deprotected_Amine H₂N-R-NH₂ Alloc_Protected->Deprotected_Amine Pd(0) Teoc_Protected Teoc-NH-R-NH₂ Teoc_Protected->Deprotected_Amine TBAF Nosyl_Protected Ns-NH-R-NH₂ Nosyl_Protected->Deprotected_Amine Thiol, Base Free_Amine H₂N-R-NH₂ Free_Amine->Alloc_Protected Alloc-Cl Free_Amine->Teoc_Protected Teoc-OSu Free_Amine->Nosyl_Protected Ns-Cl

Caption: Orthogonality of alternative protecting groups: Alloc, Teoc, and Nosyl.

Conclusion

The selective protection of 1,5-diamines is a critical consideration in multistep synthesis. While Boc is a reliable and common choice, alternative protecting groups such as Cbz, Fmoc, Alloc, Teoc, and Nosyl provide a broader toolkit for chemists. The choice of protecting group should be guided by the specific requirements of the synthetic route, including the stability towards planned reaction conditions and the need for orthogonal deprotection strategies. The experimental protocols and comparative data presented in this guide aim to facilitate this decision-making process for researchers in organic synthesis and drug development.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure Diamino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of enantiomerically pure diamino alcohols is a critical endeavor in modern organic chemistry, driven by their prevalence in biologically active molecules, chiral ligands, and catalysts. Researchers in drug development and chemical synthesis are constantly seeking efficient and selective methods to access these valuable building blocks. This guide provides an objective comparison of prominent synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.

Key Synthetic Strategies

The asymmetric synthesis of diamino alcohols can be broadly categorized into several key approaches:

  • Catalytic Asymmetric Reactions: These methods employ a chiral catalyst to induce stereoselectivity in the formation of new carbon-carbon or carbon-nitrogen bonds. This includes techniques such as asymmetric hydrogenation, transfer hydrogenation, and various coupling reactions.

  • Biocatalytic Methods: Leveraging the high selectivity of enzymes, this approach offers a green and efficient route to chiral diamino alcohols, often under mild reaction conditions.

  • Stereodivergent Synthesis from Chiral Precursors: This strategy utilizes readily available chiral starting materials, such as amino acids or epoxides, and transforms them through a series of stereocontrolled reactions into the desired diamino alcohol diastereomers.

The following sections will delve into specific examples from each of these categories, presenting their performance data in a comparative format.

Comparison of Synthetic Methods

The selection of a synthetic method for enantiomerically pure diamino alcohols depends on several factors, including the desired stereoisomer (syn vs. anti), the substitution pattern of the target molecule, and the required scale of the synthesis. Below is a summary of quantitative data for some of the leading methods.

MethodCatalyst/EnzymeSubstrate ScopeYield (%)ee (%)dr (syn:anti or anti:syn)Reference
Catalytic Asymmetric Synthesis
Ir-catalyzed Transfer HydrogenationIr/α-substituted-amino acid amide complexβ-amino ketonesup to 96>99up to 96:4 (anti)[1]
Rh-catalyzed Asymmetric HydrogenationRh-based BINAP catalystβ-amino ketoneshigh>99high (syn)[1]
Cu-catalyzed Reductive CouplingCu-catalyst with chiral ligandKetones and N-substituted allyl equivalents58-9585-98up to >20:1[2][3]
Petasis Borono-Mannich AllylationChiral α-phenylaminoxyaldehydesα-hydroxyl aldehydeshighhighhigh (anti)[4]
Biocatalytic Synthesis
Dual-Enzyme CascadeAmine Dehydrogenase & Glucose DehydrogenaseDiketones>90>99>98:2[5]
Stereodivergent Synthesis
From β-amino alcohols via aziridinesMitsunobu reaction (internal)Chiral β-amino alcohols45-82highsingle diastereomer[6]
From β-amino alcohols via sulfamidatesSOCl₂, NaIO₄, RuCl₃, NaN₃Chiral β-amino alcohols25-58highsingle diastereomer[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for key transformations discussed in this guide.

Protocol 1: Ir-Catalyzed Asymmetric Transfer Hydrogenation for anti-γ-Amino Alcohols[1][2]

A solution of the β-amino ketone (1.0 mmol) in 2-propanol (5 mL) is treated with a catalytic amount of the Ir/α-substituted-amino acid amide complex (0.01-0.1 mol%). The mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until complete conversion of the starting material is observed by TLC or HPLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiomerically enriched anti-γ-amino alcohol.

Protocol 2: Dual-Enzyme Cascade for Bichiral Amino Alcohols[6]

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the diketone substrate (e.g., 10 mM) is mixed with the engineered amine dehydrogenase (AmDH) and glucose dehydrogenase (GDH). NADP⁺ (as a cofactor) and glucose (as a co-substrate for cofactor regeneration) are added to the mixture. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is then purified by chromatography to yield the bichiral amino alcohol.

Protocol 3: Stereodivergent Synthesis of vic-Diamines via Aziridine Ring Opening[7]

Step 1: Aziridine formation. To a solution of the enantiomerically pure β-amino alcohol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added triphenylphosphine (1.2 mmol) followed by diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is evaporated, and the crude product is purified by column chromatography to give the chiral aziridine.

Step 2: Aziridine ring opening. The purified aziridine (1.0 mmol) is dissolved in a suitable solvent (e.g., CH₂Cl₂), and a solution of hydrazoic acid (HN₃) in the same solvent is added. The reaction is stirred at room temperature until the aziridine is consumed. The solvent and excess HN₃ are carefully removed, and the resulting azido amine is purified. Subsequent reduction of the azide (e.g., by Staudinger reduction or catalytic hydrogenation) yields the desired vic-diamine.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

Catalytic_Asymmetric_Synthesis cluster_hydrogenation Asymmetric Hydrogenation/Transfer Hydrogenation cluster_coupling Cu-Catalyzed Reductive Coupling ketone β-Amino Ketone anti_product anti-γ-Amino Alcohol ketone->anti_product Ir-catalyst (Transfer H₂) syn_product syn-γ-Amino Alcohol ketone->syn_product Rh-catalyst (H₂) start_coupling Ketone + N-allyl equivalent product_coupling 1,2-Amino Alcohol start_coupling->product_coupling Cu-catalyst

Caption: Catalytic asymmetric routes to amino alcohols.

Biocatalytic_Synthesis diketone Diketone hydroxyketone Hydroxyketone diketone->hydroxyketone GDH (Reductive Hydroxylation) aminoketone Aminoketone diketone->aminoketone AmDH (Reductive Amination) diamino_alcohol Bichiral Diamino Alcohol hydroxyketone->diamino_alcohol AmDH aminoketone->diamino_alcohol GDH

Caption: Dual-enzyme cascade for bichiral amino alcohols.

Stereodivergent_Synthesis amino_alcohol Chiral β-Amino Alcohol aziridine Aziridine amino_alcohol->aziridine Internal Mitsunobu sulfamidate Cyclic Sulfamidate amino_alcohol->sulfamidate SOCl₂, etc. azido_amine1 Azido Amine (Inverted) aziridine->azido_amine1 HN₃ azido_amine2 Azido Amine (Retained) sulfamidate->azido_amine2 NaN₃ diamine1 vic-Diamine (Inverted) azido_amine1->diamine1 Reduction diamine2 vic-Diamine (Retained) azido_amine2->diamine2 Reduction

Caption: Stereodivergent synthesis of vic-diamines.

References

Lacking Data on the Biological Activity of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate Derivatives Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the biological activity of derivatives of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate. This absence of data makes it impossible to generate a comparative guide on the performance of these specific compounds against other alternatives, as requested.

The core of the user's request was to create a "Publish Comparison Guide" that objectively compares the product's performance with other alternatives and provides supporting experimental data. This would necessitate access to quantitative biological data (such as IC50 or EC50 values), detailed experimental protocols, and an understanding of the signaling pathways involved. Unfortunately, no such information could be found for the specified class of compounds.

While the broader chemical moieties present in the parent compound, namely diamines and carbamates, are known to be important in drug discovery, this general information is not sufficient to fulfill the specific requirements of the request. Carbamate derivatives, for instance, are integral to a variety of therapeutic agents used in the treatment of cancer, epilepsy, and Alzheimer's disease, often serving to enhance the biological activity of the parent molecule. Similarly, diamine derivatives have been explored for their potential as histamine H3 antagonists and as inhibitors of enzymes like deoxyhypusine synthase.

However, without specific biological targets, activity data, or experimental context for the derivatives of this compound, any attempt to create a comparison guide would be purely speculative and would not meet the required standards of scientific objectivity and data-driven analysis.

To proceed with a request of this nature, it would be essential to have access to preliminary research or internal data that establishes a specific biological activity for these compounds. This would include:

  • Identification of the biological target(s) or pathway(s) modulated by the compounds.

  • Quantitative data from in vitro or in vivo assays (e.g., enzyme inhibition, receptor binding, cell viability).

  • Detailed protocols of the experiments conducted to generate this data.

Without this foundational information, a meaningful and accurate comparison guide cannot be produced. We encourage the user to provide any available data on the biological activities of these specific derivatives to enable the creation of the requested content.

comparison of synthetic routes to chiral 1,5-diamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic routes of chiral 1,5-diamines, versatile building blocks in pharmaceutical and materials science, is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of chemical and biosynthetic methodologies, supported by experimental data, detailed protocols, and visual workflows.

Chiral 1,5-diamines are crucial components in the synthesis of a wide array of biologically active molecules and are utilized as ligands in asymmetric catalysis. The stereochemistry of these diamines is often critical to the function of the final product, making their enantioselective synthesis a key area of research. This guide explores three primary routes: a chiral pool-based chemical synthesis starting from (R)-(+)-camphor, the synthesis of a C2-symmetric 1,5-diamine (DIANANE), and a biosynthetic approach utilizing engineered microorganisms.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to a chiral 1,5-diamine is dependent on several factors, including the desired stereochemistry, scale of production, cost, and environmental impact. The following table summarizes the key quantitative data for the different approaches.

ParameterSynthesis from (R)-(+)-CamphorSynthesis of C2-Symmetric DIANANEBiosynthetic Production
Starting Material (R)-(+)-CamphorNorbornadieneGlucose, Xylose, Hemicellulose
Number of Steps ~5-6 (to core diamine)41 (fermentation) + purification
Overall Yield Moderate to Good (product dependent)40-50%Varies (up to 103 g/L titer)
Enantiomeric Excess (ee) >99% (enantiopure starting material)>99%Not applicable (produces achiral 1,5-diaminopentane)
Key Advantages High enantiopurity, access to specific stereoisomers.[1][2]High enantiopurity, rigid C2-symmetric scaffold.[3]Utilizes renewable feedstocks, potentially lower cost at scale, greener process.[4][5][6]
Key Disadvantages Multi-step synthesis, use of stoichiometric reagents.Multi-step synthesis, specific to the norbornane scaffold.Produces the achiral diamine, requires metabolic engineering, complex purification.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are protocols for key steps in the discussed synthetic routes.

Synthesis of a Monotosylated Chiral 1,5-Diamine from (R)-(+)-Camphor

This multi-step synthesis leverages the inherent chirality of camphor to produce an enantiopure 1,5-diamine derivative.[1][2]

Step 1: Synthesis of (1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1)

To a solution of potassium tert-butoxide (16.2 g, 0.14 mol) in tetrahydrofuran (150 mL) at -30 °C, a solution of (R)-(+)-camphor (20 g, 0.13 mol) in tetrahydrofuran (50 mL) is slowly added. The mixture is stirred for 10 minutes at -30 °C, followed by the dropwise addition of butyl nitrite (17 mL, 0.14 mol). After stirring for another 10 minutes, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted to yield the keto-oxime 1 (76% yield).[1]

Step 2: Reduction to (1S,2S,3S,4S)-3-amino-4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (2)

The keto-oxime 1 is reduced using sodium borohydride to provide the corresponding alcohol 2 in 96% yield.[1]

Step 3: Formation of Aldehyde (3)

Treatment of the alcohol 2 with a 1:4 v/v sulfuric acid/water solution at 100 °C for 8 minutes affords the aldehyde 3 in 88% yield.[1]

Step 4: Synthesis of Monotosylated-1,5-diamine (4)

The aldehyde 3 is treated with tosylamine and tetraethyl orthosilicate at 160 °C, followed by reduction with lithium aluminium hydride (LAH) to give the monotosylated-1,5-diamine 4 .[1]

Step 5: Reductive Amination for Further Derivatization

The aldehyde 3 can undergo reductive amination with various amines. For example, reaction with 2-picolylamine in the presence of sodium borohydride yields the corresponding diamine derivative.[2]

Synthesis of DIANANE (endo,endo-2,5-diaminonorbornane)

This route provides a C2-symmetric chiral diamine with a rigid bicyclic structure in high enantiopurity.[3]

The synthesis starts from norbornadiene and proceeds in four steps with an overall yield of 40-50% and an enantiomeric excess of >99%.[3] The key steps are:

  • Pd-MOP catalyzed Hayashi-hydrosilylation/Tamao-Fleming oxidation of norbornadiene.

  • Oxidation to norbornane-2,5-dione.

  • Endo-selective reductive amination with benzylamine.

  • Hydrogenolytic debenzylation to yield DIANANE.

Biosynthetic Production of 1,5-Diaminopentane (Cadaverine)

This approach utilizes metabolically engineered microorganisms to produce 1,5-diaminopentane from renewable feedstocks.[4][5][6]

General Fermentation Protocol: A seed culture of the engineered strain (e.g., Corynebacterium glutamicum or Escherichia coli) is grown in a suitable medium. This is then used to inoculate a larger fermenter containing a defined production medium with a carbon source (e.g., glucose or xylose). The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The production of 1,5-diaminopentane is monitored over time.

Downstream Processing: After fermentation, the cells are separated from the broth by centrifugation or filtration. The 1,5-diaminopentane is then isolated from the fermentation broth using methods such as ion-exchange chromatography or distillation.

Synthetic Route Visualizations

The following diagrams illustrate the workflows for the discussed synthetic routes.

G cluster_0 Synthesis from (R)-(+)-Camphor Camphor Camphor Keto_oxime Keto_oxime Camphor->Keto_oxime 1. KOtBu, BuONO 2. 76% yield Alcohol Alcohol Keto_oxime->Alcohol NaBH4 96% yield Aldehyde Aldehyde Alcohol->Aldehyde H2SO4/H2O 88% yield Monotosylated_Diamine Monotosylated_Diamine Aldehyde->Monotosylated_Diamine 1. TsNH2, Si(OEt)4 2. LAH Chiral 1,5-Diamine Derivatives Chiral 1,5-Diamine Derivatives Monotosylated_Diamine->Chiral 1,5-Diamine Derivatives

Synthesis of Chiral 1,5-Diamines from (R)-(+)-Camphor.

G cluster_1 Synthesis of C2-Symmetric DIANANE Norbornadiene Norbornadiene Hydrosilylation_Oxidation Hydrosilylation_Oxidation Norbornadiene->Hydrosilylation_Oxidation Pd-MOP catalyst Dione Dione Hydrosilylation_Oxidation->Dione Oxidation Protected_Diamine Protected_Diamine Dione->Protected_Diamine Reductive Amination (Benzylamine) DIANANE DIANANE Protected_Diamine->DIANANE Debenzylation (H2, Pd/C)

Synthesis of C2-Symmetric DIANANE.

G cluster_2 Biosynthetic Production of 1,5-Diaminopentane Renewable_Feedstock Renewable Feedstock (Glucose, Xylose) Fermentation Fermentation Renewable_Feedstock->Fermentation Engineered Microorganism (E. coli, C. glutamicum) Cell_Separation Cell_Separation Fermentation->Cell_Separation Centrifugation/Filtration Purification Purification Cell_Separation->Purification Ion Exchange/ Distillation 1,5-Diaminopentane 1,5-Diaminopentane Purification->1,5-Diaminopentane

Biosynthetic Production of 1,5-Diaminopentane.

References

The Strategic Advantage of Orthogonal Protection in Diamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of complex molecule synthesis, particularly in the fields of drug discovery and materials science, the precise and independent manipulation of multiple functional groups is a paramount challenge. For molecules containing two or more amine functionalities, such as diamines, the ability to selectively unmask and react each amine group is crucial for building intricate molecular architectures. This is where the strategy of orthogonal protection proves to be an indispensable tool. This guide provides a comprehensive comparison of various orthogonally protected diamines, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

The Core Principle: Orthogonality

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others.[1][2] This allows for the sequential deprotection and functionalization of different reactive sites within the same molecule, offering a high degree of control over the synthetic process. In the context of diamines, this means that each amino group can be "unveiled" for reaction at a distinct stage of the synthesis.

The primary advantage of this approach is the ability to synthesize complex, non-symmetrical molecules with defined connectivity. This is particularly critical in the development of peptidomimetics, combinatorial libraries, and sophisticated ligands for catalysis.

Comparison of Common Orthogonal Protecting Group Strategies for Diamines

The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness and selectivity of their removal. The most commonly employed orthogonal protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).[3]

Data Presentation: A Comparative Overview

The following tables summarize the properties and performance of these common protecting groups in the context of diamine synthesis.

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButyloxycarbonylBocAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis, and Pd(0)
BenzyloxycarbonylCbz (Z)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acid and base
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Stable to acid and hydrogenolysis
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acid and base

Table 1: Common Orthogonal Protecting Groups for Amines and Their Cleavage Conditions. This table provides a quick reference for the selection of compatible protecting groups based on their removal conditions.

Starting DiamineProtecting Group 1Protecting Group 2ProductYield (%)Reference
N-methylethylenediamineBoc-N-Boc-N-methylethylenediamine66[4]
EthylenediamineBoc-N-Boc-ethylenediamine80[4]
EthylenediamineCbz-N-Cbz-ethylenediamine90[4]
EthylenediamineFmoc-N-Fmoc-ethylenediamine45-91[4]
(1R,2R)-cyclohexane-1,2-diamineBoc-mono-Boc-(1R,2R)-cyclohexane-1,2-diamine66[5]

Table 2: Synthesis Yields of Mono-Protected Diamines. This table presents reported yields for the mono-protection of various diamines, a crucial first step towards orthogonally protected systems.

Experimental Protocols: Key Methodologies

The following are representative experimental protocols for the protection and selective deprotection of diamines.

Protocol 1: Mono-Boc Protection of (1R,2R)-cyclohexane-1,2-diamine[5]
  • To a solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and add 1 mL of water.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the mixture with water and wash with diethyl ether.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Synthesis of N-Fmoc-N'-Boc-1,2-diaminoethane (Conceptual)

This protocol is a conceptual representation based on standard protection methodologies.

  • Mono-Boc Protection: React ethylenediamine with one equivalent of di-tert-butyl dicarbonate as described in the literature to obtain N-Boc-ethylenediamine.[4]

  • Fmoc Protection: Dissolve N-Boc-ethylenediamine (1.0 eq) in a suitable solvent like 1,4-dioxane and water.

  • Add a base such as sodium bicarbonate.

  • Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) dropwise.

  • Stir the reaction mixture overnight, allowing it to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography to yield N-Fmoc-N'-Boc-1,2-diaminoethane.

Protocol 3: Selective Deprotection of an Fmoc Group[6]
  • Dissolve the N-Fmoc-N'-Boc protected diamine in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and byproducts under reduced pressure.

  • Purify the resulting mono-Boc protected diamine by column chromatography.

Visualizing the Workflow: The Power of Orthogonal Protection

The following diagrams, generated using the DOT language, illustrate the logical flow of synthesizing and manipulating orthogonally protected diamines.

Orthogonal_Protection_Workflow Diamine Diamine (H₂N-R-NH₂) Mono_Protected Mono-Protected Diamine (PG₁-HN-R-NH₂) Diamine->Mono_Protected + PG₁ Reagent Ortho_Protected Orthogonally Protected Diamine (PG₁-HN-R-NH-PG₂) Mono_Protected->Ortho_Protected + PG₂ Reagent Selective_Deprotection1 Selective Deprotection of PG₁ (H₂N-R-NH-PG₂) Ortho_Protected->Selective_Deprotection1 Condition 1 Functionalization1 Functionalization 1 (X-HN-R-NH-PG₂) Selective_Deprotection1->Functionalization1 + Reagent X Selective_Deprotection2 Selective Deprotection of PG₂ (X-HN-R-NH₂) Functionalization1->Selective_Deprotection2 Condition 2 Functionalization2 Functionalization 2 (X-HN-R-NH-Y) Selective_Deprotection2->Functionalization2 + Reagent Y

Caption: General workflow for the synthesis and sequential functionalization of an orthogonally protected diamine.

Diamine_Synthesis_Example cluster_synthesis Synthesis cluster_deprotection_functionalization Selective Deprotection & Functionalization Ethylenediamine Ethylenediamine Mono_Boc N-Boc-ethylenediamine Ethylenediamine->Mono_Boc Boc₂O Ortho_Fmoc_Boc N-Fmoc-N'-Boc-ethylenediamine Mono_Boc->Ortho_Fmoc_Boc Fmoc-Cl Selective_Fmoc_Removal Selective Fmoc Removal Ortho_Fmoc_Boc->Selective_Fmoc_Removal Piperidine/DMF Functionalized_Boc Functionalized N-Boc-diamine Selective_Fmoc_Removal->Functionalized_Boc Acylation/Alkylation Boc_Removal Boc Removal Functionalized_Boc->Boc_Removal TFA/DCM Final_Product Final Asymmetric Diamine Derivative Boc_Removal->Final_Product Further Modification

Caption: A conceptual workflow for the synthesis and selective modification of N-Fmoc-N'-Boc-ethylenediamine.

Conclusion: A Powerful Synthetic Tool

The use of orthogonally protected diamines offers a powerful and versatile strategy for the synthesis of complex molecules. The ability to selectively deprotect and functionalize individual amino groups provides an unparalleled level of control, enabling the construction of novel chemical entities for a wide range of applications in medicine and materials science. The choice of the specific orthogonal protection scheme should be carefully considered based on the stability of the protecting groups to the planned reaction conditions and the efficiency of their selective removal. This guide serves as a foundational resource to aid in making those critical synthetic design decisions.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral protected amino alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is often paramount to their biological activity, making the choice of synthetic route a critical decision in the drug development process. This guide provides an objective comparison of various synthetic pathways to protected amino alcohols, focusing on a cost-benefit analysis supported by experimental data. The goal is to equip researchers with the necessary information to select the most suitable method based on factors such as yield, enantioselectivity, cost of reagents, and operational complexity.

Key Synthetic Pathways: A Comparative Overview

Several synthetic strategies have been developed to produce enantiomerically enriched protected amino alcohols. The most prominent methods include:

  • Reduction of Protected Amino Acids: A straightforward and widely used method that leverages the readily available chiral pool of amino acids.

  • Asymmetric Reductive Amination of α-Hydroxy Ketones: An increasingly popular chemoenzymatic and biocatalytic approach offering high enantioselectivity.

  • Ring-Opening of Epoxides: A versatile method that allows for the introduction of various amine nucleophiles.

  • Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling: A newer, highly stereoselective method for the synthesis of β-amino alcohols.

  • Asymmetric Mannich Reaction: A classic carbon-carbon bond-forming reaction to produce β-amino carbonyl compounds, which can then be reduced.

The following sections will delve into a detailed analysis of these pathways, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions.

Data Presentation: Performance Metrics of Synthetic Pathways

The following tables summarize the key performance indicators for each synthetic pathway, allowing for a direct comparison of their efficacy.

Table 1: Reduction of Protected Amino Acids

Reducing AgentSubstrateProtecting GroupYield (%)Enantiomeric Excess (ee%)Key Considerations & Costs
LiAlH₄L-Valine-73-75%[1]>99% (substrate dependent)Expensive, highly flammable, requires anhydrous conditions.[2]
NaBH₄/I₂Various amino acids-80-98%[1]>99% (substrate dependent)Less expensive and safer alternative to LiAlH₄.[2]
Catalytic HydrogenationSerine derivative-81-83%[1]>99% (substrate dependent)Green and efficient but often requires high pressure and temperature, and specific catalysts.[1]

Table 2: Asymmetric Reductive Amination of α-Hydroxy Ketones

Catalyst/EnzymeSubstrateAmine SourceYield (%)Enantiomeric Excess (ee%)Key Considerations & Costs
Engineered Amine Dehydrogenase (AmDH)1-hydroxy-2-butanoneNH₄Cl/NH₃·H₂O91-99%[3]>99%[3]Mild reaction conditions, high stereoselectivity, but enzyme cost and availability can be a factor.[4]
Imine Reductases (IREDs)α-hydroxymethyl ketonesVarious amines41-84%[5]91-99%[5]Environmentally friendly, but enzyme stability and substrate scope can be limitations.

Table 3: Ring-Opening of Epoxides

CatalystEpoxide SubstrateAmine NucleophileYield (%)Enantiomeric Excess (ee%)Key Considerations & Costs
Ytterbium triflatePhenylglycidyl etherAqueous ammonia49%[6]High (substrate dependent)Catalyst cost, potential for competing side reactions.[6]
Zinc(II) perchlorate hexahydrateVarious epoxidesVarious aminesHigh[7]Excellent (substrate dependent)Efficient catalyst, solvent-free conditions possible.[7]
Chiral sulfinamide organocatalystmeso-epoxidesAnilinesHigh[7]Excellent[7]Metal-free catalysis, mild conditions.

Table 4: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

LigandAldehydeImineYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Key Considerations & Costs
Chiral ligandAromatic/AliphaticN-sulfonyl iminesHigh[8]High[8]>99%[9]High stereoselectivity, broad substrate scope, but requires a glove box and specific ligands.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic pathways.

Protocol 1: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling[8]

Reaction Setup:

  • In a nitrogen-filled glove box, charge an oven-dried 4 mL vial with CrCl₂ (3.7 mg, 0.03 mmol, 15 mol%), a chiral ligand (10.6 mg), and a magnetic stir bar.

  • Add 1.0 mL of 1,2-dimethoxyethane (DME) and stir the mixture at room temperature for 2 hours.

  • Sequentially add Mn powder (22.0 mg, 0.4 mmol, 2.0 equiv), LiBF₄ (18.8 mg, 0.2 mmol, 1.0 equiv), the aldehyde (0.4 mmol, 2.0 equiv), the imine (0.2 mmol, 1.0 equiv), and Cp₂ZrCl₂ (116.9 mg, 0.4 mmol, 2.0 equiv).

  • Seal the vial with a PTFE septum cap, remove it from the glove box, and stir the resulting suspension at 50°C for 24 hours.

Reaction Work-up:

  • After completion, add 200 μL of H₂O to the reaction mixture and stir at room temperature for 10 minutes.

  • Filter the mixture through a pad of silica gel.

  • Concentrate the solvent in vacuo and purify the residue by preparative TLC on silica gel to obtain the desired β-amino alcohol.

Protocol 2: Enzymatic Asymmetric Reductive Amination using an Engineered Amine Dehydrogenase[3][4]

Reaction Setup:

  • Prepare a reaction mixture containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, 100 mM glucose, 2 mg/ml glucose dehydrogenase (GDH) cell-free extract (for cofactor regeneration), and 40 mM of the α-hydroxy ketone substrate.

  • Add the purified engineered amine dehydrogenase (SpAmDH variant) to a final concentration of 0.32–0.64 mg/ml.

  • Incubate the reaction mixture at 30°C with shaking (1000 rpm) for 24 hours.

Product Analysis and Purification:

  • Monitor the conversion of the substrate to the amino alcohol product by HPLC.

  • The product can be purified using ion-exchange chromatography.

Mandatory Visualizations

Synthetic Pathway Overview

Synthetic_Pathways cluster_starting_materials Starting Materials cluster_pathways Synthetic Pathways Protected Amino Acid Protected Amino Acid Reduction Reduction Protected Amino Acid->Reduction alpha-Hydroxy Ketone alpha-Hydroxy Ketone Asymmetric Reductive Amination Asymmetric Reductive Amination alpha-Hydroxy Ketone->Asymmetric Reductive Amination Epoxide Epoxide Ring-Opening Ring-Opening Epoxide->Ring-Opening Aldehyde + Imine Aldehyde + Imine Cr-Catalyzed Coupling Cr-Catalyzed Coupling Aldehyde + Imine->Cr-Catalyzed Coupling Ketone + Aldehyde + Amine Ketone + Aldehyde + Amine Asymmetric Mannich Reaction Asymmetric Mannich Reaction Ketone + Aldehyde + Amine->Asymmetric Mannich Reaction Protected Amino Alcohol Protected Amino Alcohol Reduction->Protected Amino Alcohol Asymmetric Reductive Amination->Protected Amino Alcohol Ring-Opening->Protected Amino Alcohol Cr-Catalyzed Coupling->Protected Amino Alcohol Asymmetric Mannich Reaction->Protected Amino Alcohol

Caption: Overview of synthetic pathways to protected amino alcohols.

Experimental Workflow for Cr-Catalyzed Coupling

Cr_Catalyzed_Workflow cluster_prep Reaction Preparation (Glove Box) cluster_reaction Reaction cluster_workup Work-up and Purification A Charge vial with CrCl2, ligand, stir bar B Add DME, stir for 2h A->B C Add Mn, LiBF4, aldehyde, imine, Cp2ZrCl2 B->C D Seal vial, remove from glove box C->D E Stir at 50°C for 24h D->E F Quench with H2O E->F G Filter through silica gel F->G H Concentrate in vacuo G->H I Purify by preparative TLC H->I Product Protected Amino Alcohol I->Product

Caption: Workflow for Cr-catalyzed asymmetric coupling.

Cost-Benefit Analysis

A direct monetary cost comparison is challenging due to fluctuating reagent prices and institutional discounts. However, a qualitative and semi-quantitative cost-benefit analysis can be conducted by evaluating several key factors:

  • Starting Material Accessibility and Cost:

    • Reduction of Amino Acids: This pathway benefits from the wide availability and relatively low cost of natural amino acids, which serve as a chiral pool.[10]

    • Other Methods: The cost of starting materials for other methods, such as α-hydroxy ketones, epoxides, and specialized imines, can be higher and their availability more limited.

  • Reagent and Catalyst Cost:

    • Reduction: While NaBH₄ is relatively inexpensive, LiAlH₄ is costly and hazardous.[2] Catalytic hydrogenation requires specific, and sometimes expensive, catalysts.[1]

    • Biocatalysis: The cost of enzymes (amine dehydrogenases, imine reductases) can be significant, although ongoing research is focused on improving their stability and reusability to reduce costs.

    • Metal-Catalyzed Reactions: Chromium catalysts and specialized chiral ligands can be expensive. However, they are used in catalytic amounts.

  • Operational Complexity and Safety:

    • Reduction with LiAlH₄: Requires stringent anhydrous conditions and careful handling due to its pyrophoric nature.

    • Cr-Catalyzed Coupling: Necessitates the use of a glove box for the setup, adding to the operational complexity.[8]

    • Biocatalytic Methods: Generally operate under mild, aqueous conditions, making them safer and more environmentally friendly.[4]

  • Yield and Selectivity:

    • Cr-Catalyzed Coupling and Biocatalysis: These modern methods often provide the highest levels of enantioselectivity (>99% ee) and good to excellent yields.[3][9]

    • Reduction of Amino Acids: The enantiopurity is determined by the starting material, which is typically very high. Yields can be variable depending on the reducing agent.

    • Ring-Opening of Epoxides: Yields and regioselectivity can be highly dependent on the substrate and catalyst used.

Conclusion

The selection of an optimal synthetic pathway for protected amino alcohols is a multifaceted decision that requires careful consideration of various factors.

  • For large-scale synthesis where cost is a primary driver , the reduction of readily available amino acids using cost-effective reagents like NaBH₄/I₂ presents a viable option.

  • For applications demanding the highest levels of enantioselectivity and where novel stereocenters need to be created , biocatalytic methods and modern catalytic asymmetric reactions , such as the Cr-catalyzed coupling, are superior choices, despite potentially higher initial costs and operational complexity.

  • The ring-opening of epoxides offers a flexible approach, particularly when a variety of amine substituents are desired.

Ultimately, the "best" method will depend on the specific target molecule, the required scale of production, the available budget, and the technical capabilities of the laboratory. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of chemical synthesis.

References

Safety Operating Guide

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate (CAS No: 82689-20-1), ensuring compliance with standard safety protocols.

Summary of Key Information

IdentifierDataSource
Chemical Name This compound-
CAS Number 82689-20-1[4]
Molecular Formula C19H30N2O5[4]
Known Hazards Belongs to the carbamate class; may be toxic. Treat as hazardous.[1][2][3]
Primary Disposal Route Licensed Hazardous Waste Incineration[5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[6]

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[6]

  • Ensure an emergency eyewash station and safety shower are accessible.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be disposed of as hazardous chemical waste.[7] Place these items in a robust, sealed plastic bag and then into the designated solid chemical waste container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.

    • Do not dispose of this chemical down the drain.[6][8]

    • Specify the solvent used on the waste label. Halogenated and non-halogenated solvent waste should typically be segregated.[6]

3. Waste Container Labeling:

  • Label the hazardous waste container clearly and immediately upon starting waste collection.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "82689-20-1"

    • An accurate estimation of the concentration and total quantity.

    • The primary hazard(s) (e.g., "Toxic," "Handle with Caution").

    • The date accumulation started.

4. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility.[5]

  • Ensure the storage area is away from ignition sources and incompatible materials.[6]

  • Liquid waste containers should be stored in secondary containment trays to prevent spills.[7]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical in regular trash or down the sanitary sewer.[1][6] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Waste Generation ppe 1. Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood 2. Handle in Fume Hood ppe->fume_hood waste_type 3. Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid 4a. Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store 5. Store in Designated Secondary Containment Area collect_solid->store no_drain Do NOT Pour Down Drain collect_liquid->no_drain no_drain->store ehs 6. Arrange Pickup by EHS or Licensed Contractor store->ehs end End: Proper Disposal (Incineration) ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.